Irsenontrine Maleate

Catalog No.
S12892657
CAS No.
1630083-70-3
M.F
C26H26N4O7
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irsenontrine Maleate

CAS Number

1630083-70-3

Product Name

Irsenontrine Maleate

IUPAC Name

(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethyl-4-pyridinyl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,5-c]quinolin-4-one

Molecular Formula

C26H26N4O7

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1

InChI Key

AFKSGMDXSLTKSU-DASCVMRKSA-N

SMILES

Array

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O

what is Irsenontrine maleate

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile

The table below summarizes the key technical information for Irsenontrine maleate.

Attribute Description
Generic Name Irsenontrine (also known as E2027) [1]
Chemical Name This compound [2] [3]
CAS Number 1630083-70-3 (maleate salt); 1429509-82-9 (free base) [2] [4]
Molecular Formula C₂₆H₂₆N₄O₇ (maleate salt); C₂₂H₂₂N₄O₃ (free base) [2] [4]
Molecular Weight 506.51 g/mol (maleate salt); 390.44 g/mol (free base) [2] [4]
Mechanism of Action Selective inhibitor of Phosphodiesterase 9A (PDE9A) [5] [1]
Route of Administration Oral [5]
Therapeutic Class Antidementia agent, Neuroprotectant [1]
Development Status Phase II/III for Lewy body disease; Phase II for Dementia (as of Sep 2024) [1]

Mechanism of Action and Signaling Pathway

Irsenontrine works by selectively inhibiting the phosphodiesterase 9 (PDE9) enzyme [5]. It demonstrates high selectivity, with over 1,800-fold affinity for PDE9 over other PDEs [5]. The therapeutic effect is achieved through the following pathway:

G Irsenontrine Irsenontrine PDE9_Inhibition Inhibits PDE9 enzyme Irsenontrine->PDE9_Inhibition cGMP_Elevation Elevates cyclic GMP (cGMP) levels PDE9_Inhibition->cGMP_Elevation PKG_Activation Activates Protein Kinase G (PKG) cGMP_Elevation->PKG_Activation GluA1_Phosphorylation Promotes Phosphorylation of AMPA receptor subunit GluA1 PKG_Activation->GluA1_Phosphorylation Synaptic_Plasticity Enhances Synaptic Plasticity GluA1_Phosphorylation->Synaptic_Plasticity Cognitive_Improvement Improves Learning and Memory Synaptic_Plasticity->Cognitive_Improvement

Figure 1: The cognitive improvement effect of Irsenontrine is mediated by the cGMP-PKG-GluA1 signaling pathway.

Key Preclinical Data and Experimental Protocols

Preclinical studies in rodent models demonstrate the efficacy of Irsenontrine in improving learning and memory [5].

Efficacy in Animal Models of Cognitive Impairment
Model Dose & Administration Key Results Citation
Naïve Rats Oral administration Significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF); improved performance in Novel Object Recognition (NOR) test. [5] [5]

| l-NAME Model (Model of cGMP pathway downregulation) | Oral administration | Attenuated l-NAME-induced reduction of cGMP in CSF and hippocampus; rescued l-NAME-induced memory impairment in NOR test. [5] | [5] | | Scopolamine Model (Model of memory impairment) | 0.3 & 3.3 mg/kg; p.o. | Showed a significant ameliorative effect on novel object exploration at 3.3 mg/kg. [2] [3] [6] | [2] [3] [6] | | Combination with Memantine | 1 mg/kg Irsenontrine (p.o.) + 1 mg/kg Memantine (p.o.) | Resulted in a significantly higher percentage of novel object exploration than Memantine alone. [2] [6] | [2] [6] |

In Vitro Experimental Evidence
  • Selectivity Assay: Irsenontrine was tested against a panel of PDE enzymes and showed >1800-fold selectivity for PDE9 over other PDEs [5].
  • Primary Neuron Culture: Treatment of rat cortical primary neurons with Irsenontrine led to a significant increase in intracellular cGMP levels, which was followed by phosphorylation of the AMPA receptor subunit GluA1 [5].

Clinical Development Overview

Irsenontrine is under active clinical investigation.

  • Indications: Primarily for Lewy body disease and dementia (including Alzheimer's disease) [1].
  • Latest Milestone: Efficacy data from the phase II/III DELPHIA trial in Lewy body disease were presented at the Alzheimer's Association International Conference in July 2024 [1].
  • Regulatory Status: It is designated as a New Molecular Entity [1].

Formulation and Handling for Research

For research purposes, this compound is typically handled as follows [3]:

  • Appearance: Solid [3].
  • Solubility: May dissolve in DMSO; other solvents like water, ethanol, or DMF can be tried [3].
  • Storage:
    • Powder: -20°C for 3 years or 4°C for 2 years.
    • Solution: -80°C for 6 months or -20°C for 1 month.
  • In Vivo Formulations: Common research formulations include suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration in animal studies [3].

References

Chemical Structure and Selectivity Profile of Irsenontrine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical information and key selectivity data available for Irsenontrine:

Property Description
Systematic Name Irsenontrine (also known as E2027) [1] [2]
Chemical Formula C22H22N4O3 [1] [2]
Molecular Weight 390.44 g/mol [1] [2]
CAS Number 1429509-82-9 [1] [2]
Target Phosphodiesterase 9 (PDE9) [3] [4] [2]
Key SAR Insight Exhibits high selectivity, with >1,800-fold selectivity for PDE9 over other phosphodiesterases (PDEs) [4].

Mechanism of Action and Signaling Pathway

The therapeutic effect of Irsenontrine is attributed to its highly selective inhibition of PDE9, which initiates a downstream signaling cascade crucial for learning and memory. The diagram below illustrates this pathway.

G PDE9 PDE9 Enzyme cGMP cGMP Levels PDE9->cGMP Inhibition PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates GluA1 AMPA Receptor Subunit GluA1 PKG->GluA1 Phosphorylates Phosphorylation Phosphorylation of GluA1 GluA1->Phosphorylation SynapticPlasticity Enhanced Synaptic Plasticity Phosphorylation->SynapticPlasticity Enhances CognitiveFunction Improved Learning & Memory SynapticPlasticity->CognitiveFunction

Figure 1: The cognitive improvement pathway of Irsenontrine via PDE9 inhibition.

References

Irsenontrine pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The following section details key experimental findings and the methodologies used to establish the pharmacological profile of Irsenontrine.

In Vitro and In Vivo Evidence

Preclinical studies have elucidated the core mechanism and efficacy of Irsenontrine.

  • cGMP Elevation: In rat cortical primary neurons, Irsenontrine significantly increased intracellular cGMP levels. This was confirmed in vivo, where oral administration elevated cGMP in the rat hippocampus and cerebrospinal fluid (CSF) [1] [2].
  • Synaptic Mechanism: The elevated cGMP leads to phosphorylation of the GluA1 subunit of AMPA receptors, a critical process for strengthening synaptic connections and underlying learning and memory [3] [2].
  • Cognitive Improvement: In a novel object recognition test, a model for assessing episodic memory, oral Irsenontrine significantly improved learning and memory in normal rats and attenuated memory impairments in a rat model with a downregulated cGMP pathway [2].
  • Combination Therapy: Research on human iPSC-derived neurons showed that Irsenontrine can enhance cholinergic function when combined with donepezil hydrochloride (an acetylcholinesterase inhibitor), suggesting potential for combination therapy [4].
Bioanalytical Method for Pharmacokinetics

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to support clinical trials by quantifying Irsenontrine levels in human matrices [1]. The key parameters are summarized below.

Assay Parameter Details
Matrices Human plasma, urine, and cerebrospinal fluid (CSF) [1]
Sample Volume 50 μL (plasma, CSF); 100 μL (urine, with 50 μL blank plasma added) [1]
Extraction Method Protein precipitation using methanol [1]
LC Column Reverse-phase (Cortecs C18+) [1]
Detection MS/MS with MRM; transitions: m/z 391.3→321.1 (Irsenontrine), m/z 394.2→324.1 (Internal Standard) [1]
Run Time 4.0 minutes [1]
Lower Limit of Quantification (LLOQ) 2 ng/mL in all matrices [1]
Key Clinical Finding The assay confirmed a favorable pharmacokinetic profile in humans, with an elimination half-life of ~30 hours and a 3-4.6 fold increase in CSF cGMP, demonstrating target engagement [1]

Mechanism of Action and Signaling Pathway

The proposed mechanism by which Irsenontrine improves cognitive function is visualized in the diagram below. This pathway synthesizes findings from multiple studies [3] [2] [4].

G PDE9 PDE9 Enzyme cGMP cGMP Levels PDE9->cGMP Degrades Inhibitor Irsenontrine (PDE9 Inhibitor) Inhibitor->PDE9 Inhibits Inhibitor->cGMP Increases PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates GluA1 AMPA Receptor Subunit GluA1 PKG->GluA1 Phosphorylates pGluA1 Phosphorylated GluA1 (pGluA1) GluA1->pGluA1 Becomes SynapticPlasticity Enhanced Synaptic Plasticity pGluA1->SynapticPlasticity CognitiveFunction Improved Learning & Memory SynapticPlasticity->CognitiveFunction

Diagram of Irsenontrine's mechanism of action via the cGMP-PKG-GluA1 pathway.

Clinical Development Status

Irsenontrine has been evaluated in clinical trials for Dementia with Lewy Bodies (DLB).

  • A Phase 2/3 trial (NCT03467152) involving 196 participants with DLB was completed. The study aimed to evaluate the efficacy of 50 mg Irsenontrine once daily for 12 weeks compared to a placebo [5] [6].
  • The primary outcome measures were the electronic Montreal Cognitive Assessment (eMoCA) and the Clinician's Interview-Based Impression of Change plus Caregiver Input (eCIBIC-plus) [5] [6].
  • Trial Outcome: The study did not meet its primary objectives of demonstrating a statistically significant improvement in cognitive function compared to the placebo [5].
  • Exploratory Insight: A post-hoc analysis indicated that participants with "pure DLB" (without co-existing Alzheimer's disease pathology) showed a trend toward greater improvement. This suggests that future trial designs may need to account for underlying mixed pathologies [5].

References

Irsenontrine (E2027) Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Core Drug Profile and Quantitative Preclinical Data

Attribute Detail
Drug Name Irsenontrine (development code E2027) [1] [2]
Molecular Target Phosphodiesterase 9 (PDE9) [1]
Primary Mechanism Inhibits PDE9, increasing brain cGMP levels to enhance synaptic plasticity and neuronal function [1] [3]
Key Preclinical Finding Enhanced cholinergic function when combined with donepezil in human iPSC-derived neurons and a memory deficit model [1]
Clinical Biomarker Effect Demonstrated effects on CSF proteomics profile in amyloid-positive and amyloid-negative Lewy body dementia patients [2]

Detailed Experimental Protocols

The core methodology from a key preclinical study on irsenontrine is outlined below [1].

  • 1. In Vitro Model - Human iPSC-Derived Neurons:

    • Cell Culture: Utilized long-term self-renewing neuroepithelial-like stem (lt-NES) cells derived from human induced pluripotent stem cells (iPSCs). These cells were differentiated into neurons.
    • Treatment: Cultures were treated with irsenontrine alone and in combination with donepezil hydrochloride (an acetylcholinesterase inhibitor).
    • Measurement: Extracellular acetylcholine (ACh) levels in the culture supernatant were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope dilution method.
  • 2. In Vivo Model - Scopolamine-Induced Memory Deficit:

    • Animals: The study used a rodent model (specific species not detailed in abstract).
    • Memory Impairment: Cognitive deficits were induced by administering scopolamine, a drug that blocks muscarinic acetylcholine receptors.
    • Drug Administration: Irsenontrine was administered orally, both alone and in combination with donepezil.
    • Behavioral Test: Cognitive performance was assessed using the Novel Object Recognition (NOR) test. This test evaluates memory by measuring the time an animal spends investigating a novel object versus a familiar one.
  • 3. Data Analysis:

    • Data were presented as mean ± standard error of the mean (S.E.M.).
    • Statistical significance was determined using Analysis of Variance (ANOVA), followed by post-hoc tests for specific comparisons between treatment groups and controls.

Signaling Pathway and Therapeutic Rationale

The therapeutic rationale for irsenontrine is based on enhancing the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway in the brain, which is crucial for learning and memory. The following diagram illustrates this mechanism and the logical flow from its action to potential clinical outcomes.

G Glu Glutamate Release (via NMDA-R) NO Nitric Oxide (NO) Glu->NO  Activates nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC  Activates cGMP cGMP sGC->cGMP  Produces PDE9 PDE9 Enzyme cGMP->PDE9  Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG  Activates Irs Irsenontrine (E2027) Irs->PDE9  Inhibits CREB CREB Activation PKG->CREB  Phosphorylates LTP Long-Term Potentiation (LTP) CREB->LTP  Promotes Syn Synaptic Plasticity & Memory Formation LTP->Syn  Enhances Clinical Potential Clinical Outcome: Cognitive Improvement Syn->Clinical  Leads to

cGMP signaling pathway targeted by irsenontrine for cognitive enhancement

Research Status and Future Directions

Irsenontrine has progressed to human clinical trials. Recent data presented at the Alzheimer's Association International Conference (AAIC) in 2024 highlighted its effects on cerebrospinal fluid (CSF) biomarkers [2]. This represents a key translational step, demonstrating the drug's biological activity in patient populations relevant to its proposed mechanism, including those with Lewy body dementia.

The research rationale is strongly grounded in the shared vascular, metabolic, and neurodegenerative mechanisms between erectile dysfunction and cognitive decline, with PDE5/9 inhibitors being investigated as a potential therapeutic strategy for cognitive impairment [3].

References

Irsenontrine (E2027): A Technical Overview of cGMP Pathway Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine (development code E2027) is an orally active, highly selective phosphodiesterase 9 (PDE9) inhibitor currently under investigation as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and dementia with Lewy bodies [1] [2]. PDE9 is a cGMP-specific phosphodiesterase that plays a critical role in regulating cyclic GMP (cGMP) signaling in the brain. By inhibiting PDE9, irsenontrine increases intracellular and extracellular cGMP levels, leading to enhanced synaptic plasticity and improved cognitive function [1] [3].

Molecular Mechanism and Core Signaling Pathway

The following diagram illustrates the core nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway that irsenontrine modulates, highlighting its specific target and downstream effects on synaptic plasticity.

G Core NO-sGC-cGMP Pathway and Irsenontrine Mechanism cluster_pre Pre-Synaptic Neuron cluster_post Post-Synaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binding Ca2plus Ca²⁺ Influx NMDA_R->Ca2plus NOS NOS Activation Ca2plus->NOS NO NO NOS->NO sGC sGC Activation NO->sGC cGMP_prod cGMP Production sGC->cGMP_prod cGMP_elev Elevated cGMP Levels cGMP_prod->cGMP_elev Baseline PDE9 PDE9 PDE9->cGMP_elev Degradation Irsenontrine Irsenontrine (E2027) Irsenontrine->PDE9 Inhibits PKG PKG Activation cGMP_elev->PKG GluA1 GluA1 Phosphorylation PKG->GluA1 AMPA_R AMPA Receptor Trafficking GluA1->AMPA_R LTP Long-Term Potentiation (LTP) AMPA_R->LTP Cognition Improved Learning & Memory LTP->Cognition

Diagram 1: Irsenontrine inhibits PDE9, elevating cGMP and enhancing synaptic plasticity.

Quantitative Pharmacological Profile of Irsenontrine

Table 1: Selectivity and Potency Profile of Irsenontrine

Parameter Value/Result Experimental Context
PDE9 Selectivity >1,800-fold Selectivity over other PDE families [1]
Cognitive Improvement (NOR) Significant amelioration Scopolamine-induced rat model, 3.3 mg/kg p.o. [4] [2]
cGMP Elevation Significant upregulation Observed in hippocampus and CSF of naive rats after oral administration [1]
Synaptic Effect Induces GluA1 phosphorylation Following cGMP elevation in rat cortical primary neurons [1]

Table 2: In Vivo Efficacy in Disease Models

Model Inducer / Challenge Irsenontrine Dose (p.o.) Key Outcome
Cognitive Deficit Scopolamine 0.3, 3.3 mg/kg Significant ameliorative effect on novel object exploration at 3.3 mg/kg [4] [2]
Cognitive Impairment Nω-nitro-L-arginine methyl ester (L-NAME) Not Specified Attenuated downregulated cGMP levels and impaired novel object recognition [1]
Combination Therapy Memantine HCl (1 mg/kg) 1 mg/kg Significantly higher novel object exploration vs. memantine alone [2]

Detailed Experimental Protocols

In Vitro PDE Selectivity and Binding Assay

This protocol is used to establish the core mechanism of action and selectivity profile of a compound like irsenontrine.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of irsenontrine against PDE9 and its selectivity ratio against other phosphodiesterases (PDEs) [1].
  • Materials:
    • Recombinant human PDE enzymes.
    • Substrate: [³H]-cGMP for PDE9, specific substrates for other PDE families.
    • Scintillation proximity beads or filters for separation.
    • Irsenontrine in DMSO (stock solution).
  • Methodology:
    • Reaction Setup: Incubate the PDE enzyme with a range of irsenontrine concentrations and a fixed concentration of the radioactive substrate in a suitable buffer.
    • Reaction Termination: Stop the reaction after a linear time period, typically using a stop solution followed by heating.
    • Product Detection: Use scintillation counting to measure the amount of hydrolyzed product. Alternatively, fluorescence-based or MALDI-TOF assays can be employed.
    • Data Analysis: Plot the percentage of enzyme activity remaining versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. Selectivity is calculated as the ratio of the IC₅₀ for other PDEs to the IC₅₀ for PDE9.
Intracellular cGMP Measurement in Primary Neurons

This experiment directly confirms the functional consequence of PDE9 inhibition in a relevant cellular system.

  • Objective: To confirm that irsenontrine increases intracellular cGMP levels in rat cortical primary neurons [1].
  • Materials:
    • Primary cortical neurons from rat embryos (e.g., E18), cultured for 12-14 days in vitro (DIV).
    • Irsenontrine in DMSO.
    • cGMP ELISA kit or LC-MS/MS kit.
    • Lysis buffer containing phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation post-lysis.
    • Acetylation reagents (if required by the kit to increase sensitivity).
  • Methodology:
    • Treatment: Treat neurons with varying concentrations of irsenontrine for a predetermined time (e.g., 15-60 minutes).
    • Lysis: Rapidly lyse cells with the specialized lysis buffer.
    • cGMP Quantification:
      • ELISA: Use a competitive immunoassay according to the manufacturer's protocol. Acetylation of samples is often necessary for low-concentration detection.
      • LC-MS/MS: A more specific and sensitive method. Analyze cell lysates using stable isotope-labeled cGMP as an internal standard for precise quantification [5].
    • Normalization: Normalize cGMP concentrations to the total protein content in the lysate (e.g., via BCA assay).
In Vivo Cognitive Assessment (Novel Object Recognition Test)

The NOR test is a widely accepted behavioral model for assessing episodic-like memory in rodents, crucial for evaluating pro-cognitive drugs.

  • Objective: To evaluate the effects of irsenontrine on learning and memory in rodent models of cognitive deficit [4] [1] [2].
  • Animals: Rats or mice (e.g., 8-12 weeks old).
  • Experimental Groups: Vehicle, positive control (e.g., Donepezil), and irsenontrine treatment groups.
  • Procedure:
    • Habituation: Animals are allowed to freely explore an empty arena for a set time.
    • Training (Sample Phase): Two identical objects are placed in the arena, and the animal is allowed to explore for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
    • Retention Interval: The animal is returned to its home cage. Irsenontrine or vehicle is administered orally prior to this phase (e.g., 30-60 minutes before training).
    • Testing (Choice Phase): After a delay (e.g., 24 hours for long-term memory), one familiar object is replaced with a novel object. The animal is again allowed to explore, and the time spent with each object is recorded.
  • Data Analysis:
    • Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
    • Statistical Analysis: Compare DI between treatment groups and vehicle control using ANOVA. A significant increase in DI for the treatment group indicates improved memory retention.

Context and Implications for Research

The research on irsenontrine is situated within a broader understanding that the NO-sGC-cGMP pathway is downregulated in patients with Alzheimer's disease and dementia with Lewy bodies [1]. The etiology-specific regulation of this pathway, as observed in other disease models like liver fibrosis, underscores the complexity of its biology and the potential for targeted interventions [5].

The ability of irsenontrine to not only improve cognition in standard models but also to reverse deficits in an L-NAME model (which specifically impairs the NO-cGMP pathway) provides strong evidence that its efficacy is mechanism-based [1]. Furthermore, its synergistic effect with memantine, an NMDA receptor antagonist, suggests potential for combination therapies in complex neurodegenerative diseases [2].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine is a highly selective phosphodiesterase 9 (PDE9) inhibitor. PDE9 is the primary enzyme responsible for the hydrolysis and degradation of cyclic guanosine monophosphate (cGMP) in the brain [1] [2]. By inhibiting PDE9, Irsenontrine elevates and prolongs the intracellular concentration of cGMP, which is a critical second messenger in neuronal signaling [1].

The subsequent signaling cascade is summarized in the following pathway diagram:

G cluster_0 PDE9 Inhibition cluster_1 Synaptic Plasticity & Cognitive Outcomes Irsenontrine Irsenontrine PDE9 PDE9 Irsenontrine->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades GluA1_P GluA1 Phosphorylation AMPAR_Trafficking Enhanced AMPAR Trafficking GluA1_P->AMPAR_Trafficking Synaptic_Strength Increased Synaptic Strength AMPAR_Trafficking->Synaptic_Strength Memory_Improvement Improved Learning & Memory Synaptic_Strength->Memory_Improvement PKG PKG cGMP->PKG Activates PKG->GluA1_P Phosphorylates

Irsenontrine acts by inhibiting PDE9, leading to cGMP accumulation and activation of downstream signaling that enhances synaptic plasticity.

Summary of Quantitative Experimental Data

The following tables consolidate key quantitative findings from preclinical studies on Irsenontrine.

Table 1: Efficacy and Behavioral Outcomes

Metric / Model Result / Effect Significance / Context
PDE9 Selectivity >1,800-fold selectivity over other PDEs [1] High specificity reduces risk of off-target effects.
cGMP Elevation (Rat) Significant increase in hippocampus & CSF [1] Confirms target engagement in relevant brain compartments.
Learning & Memory (Rat NOR) Significant improvement in novel object recognition [1] Demonstrates functional cognitive enhancement.
l-NAME Impairment Model Attenuated cGMP downregulation & memory deficits [1] Shows efficacy in a model of impaired NO/cGMP signaling.

Table 2: Key Experimental Protocols and Models

Protocol Type Model Description Key Measurements
In Vitro Selectivity Binding affinity assays against a panel of PDEs [1] IC₅₀ values for Irsenontrine against PDE9 vs. other PDE families.
cGMP Level Assessment Rat cortical primary neurons; naive & l-NAME treated rats [1] Intracellular cGMP via immunoassay; cGMP in CSF and hippocampal tissue.
Synaptic Plasticity Marker Analysis of neurons and brain tissue [1] Phosphorylation levels of the GluA1 subunit of AMPA receptors.
Behavioral Test (NOR) Rodent model of episodic memory [1] Discrimination index between novel and familiar objects.

Detailed Experimental Insights

  • Synaptic Strength Mechanism: The phosphorylation of the GluA1 subunit is a critical step for the trafficking and insertion of AMPA receptors into the postsynaptic membrane [1]. This process directly enhances synaptic transmission strength and is a fundamental mechanism underlying Long-Term Potentiation (LTP), a cellular correlate of learning and memory [3].
  • Therapeutic Context: The NO/cGMP/PKG pathway, which Irsenontrine enhances, is known to be downregulated in aging and neurodegenerative conditions like Alzheimer's disease (AD) and dementia with Lewy bodies (DLB) [1]. This provides a strong rationale for its use in treating cognitive dysfunction.

References

PDE9 Inhibition and Cognitive Function: Mechanisms, Developments, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Phosphodiesterase 9 (PDE9) inhibition has emerged as a compelling therapeutic strategy for enhancing cognitive function across multiple neuropsychiatric and neurodegenerative conditions. As the enzyme with the highest known affinity for cyclic guanosine monophosphate (cGMP), PDE9 represents a crucial regulatory node in neuronal signaling pathways that underlie synaptic plasticity, learning, and memory. This comprehensive technical review synthesizes current scientific evidence regarding PDE9's role in cognitive processes, detailing the mechanistic basis for its therapeutic potential, summarizing clinical and preclinical development status, and providing detailed experimental methodologies for research applications. The accumulating evidence suggests that PDE9 inhibition produces cognitive enhancement through elevation of neuronal cGMP levels, which activates downstream signaling cascades that promote synaptic plasticity and counteract various pathological processes in neurodegenerative and neuropsychiatric disorders. With multiple PDE9 inhibitors now in clinical development for conditions including Alzheimer's disease, schizophrenia, and depression, understanding the technical nuances of PDE9 biology and inhibition methodologies has become increasingly important for research and drug development professionals.

PDE9 Biology and Mechanistic Basis for Cognitive Enhancement

Fundamental Biochemistry and Distribution
  • cGMP Specificity: PDE9 demonstrates the highest binding affinity for cGMP among all PDE families, with a Km value of approximately 70-170 nM, making it particularly efficient at regulating cGMP signaling even at low physiological concentrations [1]. The enzyme functions as a critical regulator of cGMP degradation, thereby controlling the amplitude and duration of cGMP-mediated signaling events in neuronal tissues.

  • Central Nervous System Distribution: PDE9 is widely expressed throughout brain regions critically involved in cognitive processing, with particularly high density observed in the cortex, hippocampus, basal ganglia, and cerebellum [1]. This distribution pattern aligns with its potential role in modulating cognitive functions, as these regions are essential for learning, memory, and executive function.

  • Isoform Diversity: The PDE9A gene undergoes alternative splicing, producing at least four distinct isoforms (PDE9A1-PDE9A4) that demonstrate different subcellular localizations [1]. Notably, PDE9A1 shows restricted nuclear localization, suggesting compartmentalized regulation of cGMP signaling within specific neuronal subregions.

Molecular Mechanisms of Cognitive Enhancement

The cognitive-enhancing effects of PDE9 inhibition operate through several interconnected molecular mechanisms that ultimately converge on enhanced synaptic plasticity and neuronal function:

  • cGMP-PKG-CREB Pathway Activation: By inhibiting cGMP degradation, PDE9 inhibitors increase intracellular cGMP levels, leading to activation of protein kinase G (PKG) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) [2]. Phosphorylated CREB then translocates to the nucleus and initiates transcription of genes essential for synaptic plasticity and neuronal survival, including brain-derived neurotrophic factor (BDNF).

  • Synaptic Plasticity Enhancement: PDE9 inhibition facilitates both early-phase and late-phase long-term potentiation (LTP) in the hippocampus, a fundamental process underlying learning and memory formation [1]. This distinguishes PDE9 inhibitors from acetylcholinesterase inhibitors like donepezil, which primarily enhance early LTP but lack robust effects on late LTP consolidation.

  • NMDA Receptor Signaling Modulation: PDE9 inhibitors enhance N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic transmission by elevating postsynaptic cGMP levels [3]. This mechanism is particularly relevant for cognitive deficits associated with NMDA receptor hypofunction, as observed in schizophrenia and certain neurodegenerative conditions.

The following diagram illustrates the central signaling pathway through which PDE9 inhibition enhances cognitive function:

G PDE9_Inhibitor PDE9 Inhibitor PDE9 PDE9 Enzyme PDE9_Inhibitor->PDE9 Inhibits cGMP cGMP PDE9_Inhibitor->cGMP Increases PDE9->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates CREB CREB Phosphorylation PKG->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Induces LTP Synaptic Plasticity (LTP) BDNF->LTP Promotes Cognitive_Function Enhanced Cognitive Function LTP->Cognitive_Function Enhances

Figure 1: PDE9 inhibition enhances cognitive function through the cGMP-PKG-CREB pathway, increasing synaptic plasticity.

Current Clinical Development Landscape

The clinical development of PDE9 inhibitors has progressed substantially in recent years, with compounds being investigated for both neurological and cardiovascular indications. The table below summarizes key PDE9 inhibitors in clinical development:

Table 1: PDE9 Inhibitors in Clinical Development

Compound Name Development Phase Primary Indication Key Characteristics Clinical Trial Status
BI 409306 Phase II Schizophrenia, Attenuated Psychosis Syndrome Promotes synaptic plasticity; improves episodic memory NCT03351244, NCT03230097 [3]
CRD-750 Phase II Heart Failure (HFrEF & HFpEF) Orally-administered; enhances natriuretic peptide signaling CYCLE-1-REF & CYCLE-2-PEF trials completed enrollment [4]
PF-04447943 Phase II (Completed) Alzheimer's Disease Improved cognitive function in preclinical models Phase II trial completed [1]
Edelinontrine Clinical Trials Alzheimer's Disease Increases CSF cGMP; improves memory in rodent models Phase I/II completed [1]
Osoresnontrine Clinical Trials Alzheimer's Disease Facilitates synaptic plasticity; enhances LTP In clinical development [1]
Noteworthy Clinical Developments
  • BI 409306 for Neurodevelopmental Disorders: A comprehensive clinical program is investigating BI 409306 for schizophrenia and attenuated psychosis syndrome (APS). Preclinical studies demonstrated that BI 409306 significantly mitigated social interaction deficits and dopaminergic dysfunctions in a maternal immune activation model of neurodevelopmental disruption [3]. Importantly, treatment during adolescence showed preventive effects on adult social deficits, supporting its potential application in early intervention strategies.

  • Cardiovascular Applications: While this review focuses on cognitive applications, it is noteworthy that CRD-750 has advanced to Phase II trials for heart failure with both reduced and preserved ejection fraction [4]. The completion of enrollment in the CYCLE-1-REF (approximately 560 patients) and CYCLE-2-PEF (approximately 300 patients) trials represents a significant milestone, with results expected to be presented at future medical meetings.

Preclinical Evidence for Cognitive Enhancement

Comprehensive preclinical studies across multiple species and disease models have provided compelling evidence for the cognitive-enhancing properties of PDE9 inhibition. The table below summarizes key quantitative findings from preclinical studies:

Table 2: Preclinical Evidence for Cognitive Enhancement by PDE9 Inhibitors

Compound Experimental Model Cognitive Domain Key Findings Mechanistic Insights
BAY73-6691 Rodent recognition tasks Learning & Memory Enhanced acquisition, consolidation, and retention of LTP Transformed early LTP into late LTP [1]
PF-04447943 Multiple AD models Memory Improved memory performance Increased cGMP levels in brain [5]
WYQ-C36D Mouse stress models Depression, Anxiety, Memory Antidepressant/anxiolytic effects; memory enhancement Activated cGMP/PKG pathway; increased BDNF [2]
BI 409306 Poly(I:C) MIA model Social Interaction Reversed social interaction deficits Facilitated synaptic plasticity [3]
Compound 1h In vitro models Multifunctional Activity PDE9A IC₅₀ = 56 nM; antioxidant capacity (ORAC = 3.3) No cytotoxicity to neuroblastoma cells [5]
KR39526/82 Cardiac hypertrophy models N/A Potent PDE9 inhibition (IC₅₀ = 5 nM/0.4 nM) Attenuated cardiac hypertrophy and fibrosis [6]
Therapeutic Applications Across Cognitive Domains
4.1.1 Alzheimer's Disease and Cognitive Impairment

PDE9 inhibition demonstrates particular promise for Alzheimer's disease treatment, with evidence supporting benefits across multiple pathological domains:

  • Synaptic Plasticity Enhancement: PDE9 inhibitors consistently enhance long-term potentiation (LTP) in hippocampal slices, with BAY73-6691 shown to not only increase both early and late LTP but also transform early LTP into the more persistent late LTP [1]. This distinguishes PDE9 inhibitors from conventional acetylcholinesterase inhibitors like donepezil, which primarily enhance short-term memory through early LTP effects.

  • Combination Therapy Potential: Recent research indicates that E2027 (irsenontrine) enhances cholinergic function when combined with donepezil hydrochloride in human iPSC-derived neurons and memory deficit models [7]. This synergistic effect suggests potential for PDE9 inhibitors as adjunctive therapy with existing Alzheimer's medications.

  • Multi-Target Engagement: Advanced drug design approaches have developed multitarget-directed ligands (MTDLs) that simultaneously inhibit PDE9 and address other pathological processes. Compounds such as 17b and 17d demonstrate potent PDE9 inhibition (IC₅₀ values of 91 and 89 nM, respectively) coupled with significant antioxidant activities [1]. Similarly, Compound 16 exhibits dual functionality by inhibiting PDE9 (IC₅₀ = 34 nM) while also effectively chelating metal ions and inhibiting copper-induced Aβ aggregation [8].

4.1.2 Neuropsychiatric Disorders

Emerging evidence suggests broader applications for PDE9 inhibition beyond neurodegenerative conditions:

  • Depression and Anxiety: WYQ-C36D, a novel PDE9 inhibitor, demonstrated significant antidepressant and anxiolytic effects in mouse models of stress-induced depression [2]. These effects were mediated through activation of the cGMP/PKG signaling pathway and subsequent increases in CREB phosphorylation and BDNF expression.

  • Schizophrenia and Psychotic Disorders: BI 409306 has shown promising effects in models relevant to schizophrenia pathophysiology. In the maternal immune activation model, BI 409306 treatment significantly mitigated social interaction deficits and amphetamine-induced hyperlocomotion [3]. These findings provide preclinical support for ongoing clinical trials of BI 409306 in schizophrenia and attenuated psychosis syndrome.

Experimental Design and Methodological Approaches

PDE9 Inhibition Assays

Enzyme Inhibition Protocols:

  • Recombinant PDE9 Assays: Standard assays measure the inhibition of recombinant human PDE9 enzyme activity using tritiated cGMP as substrate. The reaction mixture typically includes 50 mM HEPES buffer (pH 7.4), 5 mM MgCl₂, 1 mM dithiothreitol, and varying concentrations of the test compound [5] [6]. After incubation at 30°C for 30-60 minutes, the reaction is terminated by heating, and the hydrolyzed cGMP is separated using ion-exchange chromatography or scintillation proximity assays.

  • IC₅₀ Determination: Serial dilutions of test compounds are prepared, typically spanning a concentration range from 0.1 nM to 10 μM. Reaction velocities are measured, and IC₅₀ values are calculated using nonlinear regression analysis of concentration-response curves [6]. Reference inhibitors such as BAY73-6691 (IC₅₀ ≈ 48 nM) are included as positive controls.

  • Selectivity Profiling: To assess specificity, compounds are screened against other PDE families (PDE1-11) using similar assay conditions with appropriate substrates (cGMP or cAMP). Selectivity ratios are calculated by comparing IC₅₀ values against PDE9 with those for other PDE families [8]. High selectivity is critical for minimizing off-target effects.

Cellular Assays

Neuronal Protection and Signaling:

  • Cell Viability Assays: HT-22 hippocampal neuronal cells or SH-SY5Y neuroblastoma cells are pretreated with test compounds for 1-2 hours before exposure to neurotoxic insults such as corticosterone (100 μM) or oxidative stress inducers [2]. Viability is assessed after 24 hours using MTS or MTT assays, measuring absorbance at 490-570 nm.

  • cGMP Measurement: Cellular cGMP levels are quantified using enzyme immunoassays (EIA). Cells are typically incubated with test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during sample processing. cGMP concentrations are normalized to total cellular protein content [2].

  • Western Blot Analysis: Key signaling proteins in the cGMP pathway (PKG, CREB, BDNF) are analyzed by western blot. Cells are lysed after compound treatment, proteins separated by SDS-PAGE, and transferred to membranes. Blots are probed with specific antibodies against phospho-CREB (Ser133), total CREB, and BDNF, with detection using enhanced chemiluminescence [2].

Behavioral Assessments in Animal Models

Comprehensive behavioral test batteries are employed to evaluate cognitive enhancement and other functional outcomes:

  • Social Interaction Test: Mice are placed in an apparatus containing an unfamiliar conspecific, and social investigation behaviors (sniffing, following, grooming) are quantified over a specific timeframe (typically 10 minutes) [3]. Increased social interaction indicates improvement in social cognition deficits.

  • Novel Object Recognition (NOR): Animals are first habituated to an arena with two identical objects, then one object is replaced with a novel object after a delay (typically 24 hours). The discrimination index is calculated as (time with novel object - time with familiar object)/(total exploration time) [1]. Enhanced recognition memory is indicated by increased preference for the novel object.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These tests assess antidepressant-like activity by measuring immobility time when mice are placed in an inescapable cylinder of water (FST) or suspended by their tails (TST) [2]. Reduced immobility time indicates antidepressant efficacy.

The following diagram illustrates a typical workflow for evaluating PDE9 inhibitors in preclinical models:

G Start PDE9 Inhibitor Discovery InVitro In Vitro Profiling • Enzyme inhibition (IC₅₀) • Selectivity screening • Cellular assays Start->InVitro High-throughput screening InVivoPK In Vivo Pharmacokinetics • Plasma exposure • Brain penetration • CSF cGMP elevation InVitro->InVivoPK Potent & selective compounds Behavioral Behavioral Phenotyping • Cognitive tests (NOR, MWM) • Social interaction • Depression/anxiety tests InVivoPK->Behavioral Favorable PK/PD properties Mechanistic Mechanistic Studies • Western blot (pCREB, BDNF) • LTP electrophysiology • Histopathology Behavioral->Mechanistic Positive behavioral outcomes Data Integrated Data Analysis & Lead Optimization Mechanistic->Data Mechanism of action confirmed

Figure 2: Preclinical evaluation workflow for PDE9 inhibitors, from discovery to mechanistic studies.

Emerging Trends and Future Directions

Multitarget-Directed Ligands (MTDLs)

The development of multitarget-directed ligands represents a paradigm shift in PDE9 inhibitor research, particularly for complex multifactorial diseases like Alzheimer's:

  • Dual-Purpose Compounds: Recent efforts have successfully designed molecules that simultaneously inhibit PDE9 while addressing other pathological processes. Notable examples include compounds combining PDE9 inhibition with antioxidant properties [1] [5], metal chelation capabilities [8], or additional inhibition of enzymes such as cholinesterases and histone deacetylases [1].

  • Structural Optimization: Molecular docking and dynamics simulations have accelerated the rational design of MTDLs, enabling researchers to optimize compound structures for multiple targets while reducing synthetic workload [1]. This approach has yielded compounds such as 17b and 17d, which maintain potent PDE9 inhibition (IC₅₀ ≈ 90 nM) while exhibiting significant antioxidant capacity comparable to melatonin.

Disease-Modifying Potential

Emerging evidence suggests that PDE9 inhibition may offer disease-modifying effects beyond symptomatic cognitive enhancement:

  • Preventive Applications: Studies with BI 409306 demonstrated that treatment restricted to adolescence could prevent adult social interaction deficits in a maternal immune activation model [3]. This preventive effect supports potential application in early intervention strategies for neurodevelopmental disorders.

  • Synaptic Preservation: The ability of PDE9 inhibitors to enhance dendritic spine density in hippocampal neurons of APP transgenic mice suggests potential for modifying disease progression in Alzheimer's pathology [1]. This structural preservation of synapses may underlie sustained cognitive benefits.

Conclusion

References

Core Mechanism of Action: From PDE9 Inhibition to Synaptic Plasticity

Author: Smolecule Technical Support Team. Date: February 2026

The mechanism by which Irsenontrine enhances cognitive function involves a sequential pathway that moves from enzymatic inhibition to downstream synaptic changes. The following diagram illustrates this core signaling pathway.

G PDE9 PDE9 Enzyme cGMP cGMP PDE9->cGMP  Reduced  Hydrolysis Irsenontrine Irsenontrine (PDE9 Inhibitor) Irsenontrine->PDE9  Inhibits PKG Protein Kinase G (PKG) cGMP->PKG  Activates GluA1 GluA1 Subunit (AMPA Receptor) PKG->GluA1  Phosphorylates  at Ser845 pGluA1 p-GluA1 (Phosphorylated) GluA1->pGluA1  Becomes SynapticPlasticity Enhanced Synaptic Plasticity & LTP pGluA1->SynapticPlasticity  Leads to Cognition Improved Learning and Memory SynapticPlasticity->Cognition  Results in

Diagram 1: Irsenontrine activates the cGMP-PKG pathway, leading to GluA1 phosphorylation and enhanced cognition [1] [2] [3].

Key Experimental Data and Findings

The proposed mechanism is supported by robust preclinical data. The tables below summarize quantitative findings from these studies.

Table 1: Pharmacological Profile and Neurochemical Effects of Irsenontrine

Parameter Finding Experimental Context
PDE9 Selectivity >1,800-fold selectivity over other PDEs [2] In vitro binding assay
cGMP Elevation Significant increase in CSF and hippocampus [2] [4] Naive rats, oral administration (10 mg/kg)
GluA1 Phosphorylation Induced following cGMP elevation [2] Rat cortical primary neurons
Target Engagement 3 to 4.6-fold increase in cGMP in human CSF [4] Clinical trials, LC-MS/MS analysis

Table 2: Functional and Behavioral Outcomes in Preclinical Models

Model Behavioral Test Key Result Significance
Naive Rats Novel Object Recognition (NOR) Significant improvement in learning and memory [2] Proof-of-concept for cognitive enhancement
l-NAME Model (Impaired NO-cGMP pathway) Novel Object Recognition (NOR) Attenuated memory deficits [2] Efficacy in a model of cognitive dysfunction

Experimental Protocols and Workflows

The credibility of the findings is underpinned by well-established experimental methodologies. The following diagram and descriptions outline the key workflows used in this research.

G InVitro In Vitro Studies PP1 Primary Neuron Culture cGMP ELISA Western Blot (p-GluA1) InVitro->PP1 InVivo In Vivo Studies (Rodents) PP2 Oral Administration Tissue/CSF cGMP Measurement InVivo->PP2 DiseaseModel l-NAME Model (NOS Inhibitor) InVivo->DiseaseModel Intervention PP3 Behavioral Testing (Novel Object Recognition) PP2->PP3 DiseaseModel->PP3 Intervention Clinical Clinical Pharmacokinetics PP4 LC-MS/MS Assay Plasma, Urine, CSF Analysis Clinical->PP4

Diagram 2: Multi-level experimental workflow from *in vitro mechanism to clinical PK analysis [2] [4].*

  • In Vitro Mechanistic Studies: The core mechanism was established in rat cortical primary neurons. Intracellular cGMP levels were quantified using an enzyme-linked immunosorbent assay (ELISA). Phosphorylation of GluA1 at serine 845 was detected and measured using Western blotting with a phospho-specific antibody [2].
  • In Vivo Pharmacodynamics & Behavior: In vivo validation involved oral administration of Irsenontrine to rats. cGMP levels were measured in the cerebrospinal fluid (CSF) and hippocampus to confirm target engagement in the brain. Cognitive effects were evaluated using the Novel Object Recognition (NOR) test, a measure of episodic memory. The functional relevance of the cGMP pathway was further tested in an l-NAME-induced model of cognitive impairment, where l-NAME (a nitric oxide synthase inhibitor) reduces cGMP production [2].
  • Bioanalytical Methods for Clinical Trials: To support clinical development, a robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantifying Irsenontrine in human plasma, urine, and cerebrospinal fluid (CSF). The method uses protein precipitation for sample cleanup, has a short run time of 4 minutes, and a lower limit of quantitation of 2 ng/mL, making it suitable for high-throughput pharmacokinetic analysis [4].

Interpretation and Research Context

  • Therapeutic Potential: The downregulation of the NO/cGMP/PKG pathway has been observed in patients with Alzheimer's disease (AD) and dementia with Lewy bodies (DLB) [2]. Irsenontrine, by bypassing the impaired nitric oxide signal and directly boosting cGMP, represents a promising therapeutic strategy for these conditions [1] [2].
  • Role of GluA1 Phosphorylation: Phosphorylation of GluA1 at Serine 845 is a well-characterized biomarker of synaptic strengthening. It promotes the surface expression of AMPA receptors and facilitates Long-Term Potentiation (LTP), the cellular basis of memory [3]. Irsenontrine's ability to enhance this specific phosphorylation directly links its molecular action to improved cognitive function.

Further Research Insights

For a comprehensive understanding, you may also find these related areas of research insightful:

  • Comparative PDE Inhibition: Other PDE families, like PDE5, are also being investigated for cognitive benefits, primarily through vascular and synaptic mechanisms [5]. Irsenontrine's high selectivity for PDE9 may offer a distinct profile by targeting the basal cGMP tone specifically in neurons [1].
  • Broader PDE Research Landscape: Phosphodiesterase inhibitors targeting different subtypes (e.g., PDE4) are being explored for a range of CNS disorders, including depression, highlighting the broad therapeutic potential of modulating cyclic nucleotide signaling in the brain [6].

References

Quantitative Profile of Irsenontrine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key in vitro and in vivo pharmacological and analytical data available for Irsenontrine.

Aspect Description Context / Model
PDE9 Inhibition >1,800-fold selectivity over other PDEs [1] In vitro binding/selectivity assay
cGMP Elevation Significant increase in intracellular cGMP levels [1] In vitro rat cortical primary neurons
Downstream Effect Phosphorylation of AMPA receptor subunit GluA1 [1] In vitro, following cGMP elevation
LC-MS/MS Assay (LLOQ) 2 ng/mL [2] Human plasma, urine, and CSF
Chromatographic Run Time 4 minutes [2] Reverse-phase LC-MS/MS method

Described In Vitro Experimental Workflow

The search results describe a sequence of investigations into Irsenontrine's mechanism of action, which moves from in vitro to in vivo models. The core in vitro findings are part of the following logical flow:

G Start Start: PDE9 Inhibition by Irsenontrine A In Vitro Step 1 Elevation of intracellular cGMP Start->A In primary rat cortical neurons B In Vitro Step 2 Phosphorylation of GluA1 A->B Induced downstream C In Vivo Confirmation cGMP upregulation in rat hippocampus/CSF B->C Leads to D Behavioral Outcome Improved learning and memory (Novel Object Recognition Test) C->D Results in

Experimental Protocol Outlines

While the search results do not provide step-by-step laboratory manuals, they outline the core methodologies used in the key experiments.

Protocol for Detecting cGMP Elevation & GluA1 Phosphorylation

This protocol is inferred from the described study objectives and outcomes [1].

  • Primary Cell Culture: Use rat cortical primary neurons.
  • Treatment: Apply Irsenontrine to the culture medium. The specific concentrations and exposure times used in the study are not detailed in the provided excerpts.
  • Cell Lysis and Analysis:
    • cGMP Measurement: Quantify intracellular cGMP levels using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
    • GluA1 Phosphorylation Detection: Analyze cell lysates via Western Blot using phospho-specific antibodies against the GluA1 subunit of the AMPA receptor to confirm phosphorylation.
Protocol for LC-MS/MS Bioanalytical Assay

A detailed LC-MS/MS method for quantifying Irsenontrine in biological matrices is described [2]. The key parameters are summarized below.

  • Sample Preparation: Protein precipitation with methanol.
    • Sample Volume: 50 μL of plasma or CSF.
    • Internal Standard: Irsenontrine-d3 (deuterated stable isotope).
  • Liquid Chromatography:
    • Column: Reverse-phase (Cortecs C18+, 2.7 μm, 2.1 x 50 mm).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile-Methanol (1:1, v/v).
    • Gradient: ~58% B (plasma) or ~52% B (urine/CSF) for 1.3 min, ramping to 100% B.
    • Run Time: 4.0 minutes.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Transition: m/z 391.3 → 321.1 for Irsenontrine.

Application Notes for Researchers

  • Mechanism of Action: The proposed cognitive-enhancing effect of Irsenontrine is linked to a sequential pathway: PDE9 inhibition → increased cGMP → GluA1 phosphorylation → enhanced synaptic plasticity → improved memory [1]. This pathway is consistent with known NO/cGMP/PKG signaling.
  • Target Engagement Biomarker: The LC-MS/MS protocol allows for precise measurement of drug levels in plasma and, crucially, in cerebrospinal fluid (CSF), which is vital for confirming central target engagement [2].
  • Clinical Translation Context: It is important to note that while Irsenontrine demonstrated promising preclinical results and successfully elevated cGMP in human CSF in clinical trials, a Phase II/III clinical trial in Dementia with Lewy Bodies (DLB) did not meet its primary endpoints [3]. This highlights the challenge of translating positive in vitro and mechanistic findings into clinical efficacy.

References

Application Notes: Irsenontrine (E2027) for Cognitive Dysfunction Research

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine (also known as E2027) is an orally active, highly selective phosphodiesterase 9 (PDE9) inhibitor discovered by Eisai Co., Ltd. It is being developed as a potential therapeutic agent for cognitive dysfunction in conditions like Alzheimer's disease and dementia with Lewy bodies [1] [2] [3]. Its primary mechanism of action is the elevation of cyclic guanosine monophosphate (cGMP) in the central nervous system (CNS), which is crucial for synaptic plasticity and memory formation [3].

Molecular Mechanism of Action

The cognitive-enhancing effects of Irsenontrine are mediated through the NO/cGMP signaling pathway. The diagram below illustrates this mechanism and the drug's key effects.

G PDE9 PDE9 Enzyme cGMP cGMP PDE9->cGMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GluA1 AMPA Receptor Subunit GluA1 PKG->GluA1 Phosphorylates pGluA1 Phosphorylated GluA1 (pGluA1) GluA1->pGluA1 SynapticPlasticity Enhanced Synaptic Plasticity & Improved Learning/Memory pGluA1->SynapticPlasticity Irsenontrine Irsenontrine (PDE9 Inhibitor) Irsenontrine->PDE9 Inhibits

Key Experimental Findings and Quantitative Data

The tables below summarize core quantitative data from preclinical studies on Irsenontrine.

Table 1: In Vitro and In Vivo Pharmacological Profile of Irsenontrine [1] [2] [3]

Parameter Finding Experimental Context
PDE9 Selectivity >1,800-fold selective over other PDEs In vitro enzyme assay
cGMP Elevation (In Vitro) Significant increase Rat cortical primary neuron culture
cGMP Elevation (In Vivo) Significant upregulation in hippocampus & CSF Naive rats, oral administration
Cognitive Improvement Significant improvement in novel object recognition Rats (scopolamine & l-NAME impairment models)
Elimination Half-Life ~30 hours Human clinical trials
Target Engagement (Human) 3-4.6 fold cGMP increase in CSF Human clinical trials

Table 2: Effective Doses in Preclinical Rodent Models [1] [3] [4]

Experimental Model Irsenontrine Dose (p.o.) Key Outcome
Naive Rats 10 mg/kg Elevated cGMP levels in hippocampus and CSF [3].
Scopolamine-induced impairment 3.3 mg/kg Significantly ameliorated exploration of novel object [1].
l-NAME-induced impairment Effective doses reported Attenuated cGMP downregulation and memory impairment [3].
Combination with Donepezil Sub-efficacious doses Synergistic increase in hippocampal ACh and improved novel object discrimination [5] [4].

Detailed Experimental Protocols

The following sections provide methodologies for key experiments used to evaluate Irsenontrine's effects.

Protocol 1: Assessing Neuronal cGMP Elevation and GluA1 Phosphorylation In Vitro

This protocol is used to demonstrate direct target engagement and downstream signaling in neurons [3].

  • Cell Culture: Use rat cortical primary neurons. Maintain cultures in standard neurobasal medium.
  • Drug Treatment:
    • Prepare a stock solution of Irsenontrine in DMSO and dilute to working concentrations in the culture medium.
    • Treat neurons with Irsenontrine (e.g., at various concentrations within a range of 0.1-10 µM) for a defined period (e.g., 30-60 minutes).
    • Include a vehicle control (DMSO at the same final concentration).
  • Cell Lysis and Sample Collection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • cGMP Quantification:
    • Measure intracellular cGMP levels using a commercial cGMP enzyme immunoassay (EIA) kit.
    • Acetylate the samples to increase the assay's sensitivity, following the kit protocol.
  • Western Blot Analysis for pGluA1:
    • Resolve proteins from the cell lysates by SDS-PAGE.
    • Transfer to a PVDF membrane and immunoblot using primary antibodies against phospho-GluA1 (Ser845) and total GluA1.
    • Use appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
Protocol 2: Oral Administration and Behavioral Testing in Rodents

This protocol outlines the in vivo assessment of Irsenontrine's cognitive effects [1] [3].

  • Animal Subjects: Adult rats or mice (e.g., C57BL/6 mice or Sprague-Dawley rats).
  • Drug Preparation and Administration:
    • Prepare a suspension of Irsenontrine (e.g., as the maleate salt) in a vehicle like 0.5% methylcellulose.
    • Administer the drug orally (p.o.) to experimental animals. Doses of 3-10 mg/kg have shown efficacy in preclinical models.
    • Administer the vehicle to the control group.
  • Induction of Cognitive Impairment (Optional):
    • To model cognitive deficit, inject animals with scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before behavioral testing.
    • Alternatively, use l-NAME (e.g., 50-100 mg/kg, p.o.), a nitric oxide synthase inhibitor, to impair the NO/cGMP pathway.
  • Novel Object Recognition (NOR) Test:
    • Day 1 (Habituation): Allow animals to explore an empty arena for 10 minutes.
    • Day 2 (Training): Place the animal in the arena with two identical objects for 5-10 minutes.
    • Day 3 (Testing): After a 24-hour interval, replace one familiar object with a novel object. Allow the animal to explore for 5 minutes. Irsenontrine is typically administered 1-2 hours before the training session.
  • Data Analysis:
    • Calculate the Discrimination Index: (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
    • A significantly higher discrimination index in the treated group compared to the control indicates improved learning and memory.
Protocol 3: Bioanalytical Assay for Irsenontrine in Biological Matrices

This LC-MS/MS method is used for pharmacokinetic studies to quantify Irsenontrine levels in plasma, urine, and cerebrospinal fluid (CSF) [2].

  • Sample Collection: Collect plasma, urine, and CSF samples and store at -80°C until analysis.
  • Sample Preparation (Protein Precipitation):
    • To 50 µL of plasma or CSF, add 50 µL of internal standard (IS) working solution (Irsenontrine-d3 at 400 ng/mL in methanol).
    • Precipitate proteins by adding 500 µL of methanol.
    • Vortex for 10 minutes and centrifuge at 2900-3200g for 5 minutes at 4°C.
    • Transfer 300 µL of supernatant to a new plate and evaporate to dryness under nitrogen at 35°C.
    • Reconstitute the dry residue in 200 µL of methanol-water (1:1, v/v) and vortex for 2 minutes.
  • LC-MS/MS Analysis:
    • Chromatography:
      • Column: Reverse-phase (e.g., Cortecs C18+, 2.7 µm, 2.1 x 50 mm).
      • Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile-methanol (1:1, v/v).
      • Gradient: Start at 52-58% B, ramp to 100% B, then re-equilibrate.
      • Flow Rate: 0.4 mL/min.
      • Run Time: 4.0 minutes.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI), positive ion mode.
      • Monitoring (MRM): Irsenontrine: m/z 391.3 → 321.1; IS (Irsenontrine-d3): m/z 394.2 → 324.1.
  • Quantification: Generate a calibration curve (e.g., 2-1000 ng/mL) by linear regression with 1/concentration² weighting to determine concentrations in unknown samples.

The experimental workflow for the in vivo protocol is summarized below.

G Start Animal Subjects (e.g., Rats) Group Randomization into Treatment & Control Groups Start->Group Admin Oral Administration of Irsenontrine or Vehicle Group->Admin Impair Induce Impairment (e.g., Scopolamine i.p.) Admin->Impair PK Sample Collection: Plasma/CSF for PK/PD Admin->PK For PK/PD studies NOR Novel Object Recognition (NOR) Test Impair->NOR Analysis Data Analysis: Discrimination Index NOR->Analysis

Research Implications and Synergistic Potential

  • Combination Therapy: Irsenontrine shows synergistic effects when combined with the acetylcholinesterase inhibitor donepezil. Co-administration at sub-efficacious doses significantly increased extracellular acetylcholine levels in human iPSC-derived cholinergic neurons and improved the discrimination index in rat models beyond what was achieved with either drug alone [5] [4]. This suggests a promising two-pronged therapeutic strategy for dementia.
  • Target Engagement Biomarker: The robust elevation of cGMP in the CSF (3-4.6 fold in humans) serves as a direct and measurable biomarker for confirming target engagement in both preclinical and clinical settings [2] [3].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on a particular assay, feel free to ask.

References

Irsenontrine novel object recognition test method

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine (E2027) at a Glance

Irsenontrine (also known as E2027) is an investigational drug classified as a novel phosphodiesterase-9 (PDE9) inhibitor [1] [2]. Its potential for treating cognitive dysfunction is based on a well-defined mechanism of action.

  • Mechanism of Action: PDE9 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, Irsenontrine increases cGMP levels. This second messenger is crucial for synaptic plasticity and memory formation [1] [3]. Elevated cGMP is believed to enhance cognitive functions, including learning and memory.
  • Development Status: Irsenontrine has progressed to Phase II/III clinical trials for Lewy body dementia, indicating active research into its cognitive benefits in humans [2]. Preclinical studies suggest it can enhance cholinergic function when used in combination with donepezil, an existing Alzheimer's medication [4].

The following diagram illustrates the proposed mechanism by which Irsenontrine enhances cognition, a rationale that supports its testing in behavioral models like the NOR test.

G cluster_cGMP_pathway cGMP Signaling Pathway cluster_functional_outcome Functional Outcome Irsenontrine Irsenontrine (PDE9 Inhibitor) PDE9 PDE9 Enzyme Irsenontrine->PDE9 Inhibits cGMP cGMP Levels PDE9->cGMP Decreased Breakdown PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates cGMP->PKG Activates CREB CREB Phosphorylation PKG->CREB Phosphorylates PKG->CREB Phosphorylates SynapticPlasticity Synaptic Plasticity CREB->SynapticPlasticity LTP Long-Term Potentiation (LTP) SynapticPlasticity->LTP Memory Memory Formation & Learning LTP->Memory

Application Notes: NOR Protocol for Cognitive Enhancers

This protocol is adapted from established NOR methodologies [5] and is designed for evaluating a cognitive enhancer like Irsenontrine.

Experimental Workflow

The NOR test is conducted over three consecutive days to assess different memory phases. The workflow for a study investigating Irsenontrine would follow these stages:

G Habituation Day 1: Habituation Training Day 2: Training (T1) Habituation->Training Testing Day 3: Testing (T2) Training->Testing DrugAdmin Drug Administration (e.g., Irsenontrine) Training->DrugAdmin Post-Training (Consolidation) Analysis Data Analysis Testing->Analysis DrugAdmin->Training Pre-Training (Acquisition) DrugAdmin->Testing Pre-Testing (Recall)

Detailed Methodology

1. Animals and Habituation

  • Use adult mice (e.g., C57BL/6J). House under standard conditions with a 12-hour light/dark cycle.
  • Handling: Handle mice 1-2 times daily for 1-2 weeks before testing to minimize stress [5].
  • Habituation (Day 1): Place each mouse in the empty, cleaned open arena for 5-10 minutes to freely explore.

2. Apparatus and Objects

  • Arena: A square (e.g., 40x40x40 cm) or circular open field made of white or black plastic. Lighting should be diffuse and low (approx. 20 lux) [5].
  • Object Selection:
    • Use mouse-sized objects made of non-porous, durable material (e.g., glass, ceramic).
    • Objects must be different but of similar complexity to avoid innate preference.
    • Have at least 3 identical copies of each object to prevent odor bias.
    • Pilot Testing: Conduct pilot experiments to confirm the chosen object pair shows no innate preference and that mice can discriminate between them [5].

3. Training Session (T1 - Day 2)

  • Place two identical objects (Object A1 and A2) in opposite quadrants of the arena.
  • Gently place the mouse in the center, facing away from the objects.
  • Allow it to explore freely for 10 minutes, or until it accumulates a set minimum exploration time (e.g., 20 seconds).
  • Return the mouse to its home cage. Clean the arena and objects with 70% ethanol between mice.

4. Testing Session (T2 - Day 3)

  • Replace one of the familiar objects (Object A) with a novel object (Object B).
  • The location of the novel object (e.g., left/right) must be counterbalanced across animals and treatment groups.
  • Place the mouse in the center and allow it to explore for 5-10 minutes.

5. Drug Treatment (Irsenontrine Application)

  • Dose Preparation: Based on the LC-MS/MS assay for Irsenontrine, prepare doses in a suitable vehicle [1].
  • Administration Route: Typically intraperitoneal (IP) or oral gavage (PO).
  • Timing: The timing of administration is critical for interpreting the memory phase being affected [5]:
    • Pre-Training (e.g., 30-60 min before): Tests effects on memory acquisition.
    • Post-Training (immediately after): Tests effects on memory consolidation.
    • Pre-Testing (e.g., 30 min before): Tests effects on memory recall.

6. Data Collection and Analysis

  • Recording: Record all sessions with an overhead camera.
  • Scoring: A researcher blinded to the treatment groups should score the videos. Exploration is defined as the mouse's nose pointing toward and within ~2 cm of the object, with active sniffing or vibrissae movement. Sitting on or climbing the object without directed attention does not count.
  • Key Metrics:
    • t_fam: Time spent exploring the familiar object during T2.
    • t_nov: Time spent exploring the novel object during T2.
    • Total Exploration Time: t_fam + t_nov.
    • Discrimination Index (D.I.): (t_nov - t_fam) / (t_nov + t_fam). A positive D.I. indicates preference for the novel object, signifying recognition memory.
Expected Outcomes and Data Interpretation

The table below outlines the expected results for a successful NOR test and the interpretation of Irsenontrine's effect.

Experimental Group Key Behavioral Metric Expected Quantitative Outcome (D.I.) Biological Interpretation
Healthy/Vehicle Control Preference for novelty D.I. > 0.25 [5] Intact recognition memory

| Cognitive Deficit Model (e.g., scopolamine, aging) | Impaired discrimination | D.I. ≈ 0 (No preference) | Impaired recognition memory | | Deficit Model + Irsenontrine | Restored novelty preference | D.I. > 0.25 (Rescued to control level) | Irsenontrine reverses memory impairment, demonstrating cognitive-enhancing effect |

Critical Considerations for Researchers

  • Object Validation: Never skip pilot studies for object preference and discrimination. The validity of the entire experiment depends on this [5].
  • Blinding and Randomization: Ensure the experimenter scoring behavior is blinded to the treatment groups. Randomize the location of the novel object to control for side preferences.
  • Stress Minimization: As the NOR test relies on natural exploratory behavior, proper handling and a low-stress environment are paramount. High anxiety can suppress exploration [5].
  • Control for Locomotor Effects: Monitor total exploration time. A significant change in this metric due to the drug could confound the interpretation of the D.I.
  • Pharmacokinetics Alignment: If adapting this for Irsenontrine, align injection times with its known pharmacokinetic profile (e.g., time to peak plasma concentration) to ensure brain exposure during the test [1].

References

Irsenontrine Administration Routes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Research Context Administration Route Dosage Form Typical Dosage Dosing Frequency Treatment Duration
Preclinical (Rodents) [1] [2] Oral (p.o.) Solution in suspension vehicle (e.g., 0.5% methylcellulose) [1] 0.3 - 3.3 mg/kg (free base) [1] Once daily Acute or sub-chronic (e.g., 4 days) [1]
Clinical (Human Subjects) [3] Oral Capsule 50 mg (as Irsenontrine) Once daily 12 weeks [3]

Detailed Experimental Protocols

Preclinical In Vivo Protocol (Novel Object Recognition Test) [1] [2]

This protocol is used to assess episodic recognition memory in rodent models.

  • Animal Models: Typically use adult rodents (e.g., rats). Models of cognitive impairment include scopolamine-induced deficits or Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME) treated rats.
  • Drug Formulation:
    • Irsenontrine is often suspended in a 0.5% methylcellulose solution [1].
    • The solution should be prepared fresh and administered at a volume of 5 mL per kg of body weight.
  • Dosing Regimen:
    • Animals are orally administered irsenontrine (e.g., 0.3 or 3.3 mg/kg) or a vehicle control.
    • Administration typically occurs 60 minutes before the training (acquisition) phase of the behavioral test.
  • Key Experimental Steps:
    • Habituation: Allow animals to explore the empty test arena.
    • Training Phase: Place the animal in the arena with two identical objects; record exploration time.
    • Retention/Test Phase: After a specified delay (e.g., 24 hours), replace one familiar object with a novel object; record exploration time for both.
  • Data Analysis: Calculate a Discrimination Index or the percentage of time spent exploring the novel object. A significant increase in the treatment group compared to the control indicates improved memory.
Clinical Trial Protocol (Dementia with Lewy Bodies) [3]

A Phase II, randomized, double-blind, placebo-controlled study evaluated irsenontrine in human subjects.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
  • Subject Population: Patients with Dementia with Lewy Bodies (DLB).
  • Investigational Product:
    • Irsenontrine 50 mg: Hard capsule, administered orally.
    • Placebo: Matched placebo capsule, identical in appearance.
  • Dosing Regimen: One capsule taken orally, once daily, for 12 weeks.
  • Primary Endpoints: Efficacy was assessed using cognitive (Montreal Cognitive Assessment, MoCA) and global clinical (Clinician’s Interview-Based Impression of Change Plus, CIBIC-Plus) endpoints.

In Vitro Application Protocol

While your focus is on administration routes, in vitro models are crucial for mechanistic studies.

  • Purpose: To study the direct cellular effects, such as increases in intracellular cGMP and subsequent GluA1 phosphorylation in neurons [2].
  • Cell System: Primary cortical neurons cultured from rats.
  • Compound Preparation:
    • Prepare a concentrated stock solution of irsenontrine in DMSO (e.g., 10-100 mM) [4].
    • Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., in the nanomolar to low micromolar range). The final DMSO concentration should be low (typically ≤0.1%) to avoid solvent toxicity.
  • Treatment: Apply the diluted irsenontrine solution to the neuronal culture for a specified period (e.g., 30 minutes to several hours) to observe changes in cGMP levels or protein phosphorylation.

Mechanism of Action & Experimental Workflow

The diagrams below illustrate the molecular mechanism and a typical in vivo experimental workflow for irsenontrine.

G Irsenontrine MoA: Enhancing Synaptic Plasticity Irsenontrine Irsenontrine (PDE9 Inhibitor) PDE9 PDE9 Enzyme Irsenontrine->PDE9 Inhibits cGMP cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates CREB CREB Phosphorylation PKG->CREB Phosphorylates GluA1 GluA1 Phosphorylation PKG->GluA1 Phosphorylates SynapticPlasticity Enhanced Synaptic Plasticity CREB->SynapticPlasticity Promotes GluA1->SynapticPlasticity Enhances Hydrolysis cGMP Hydrolysis PDE9->Hydrolysis Catalyzes Memory Improved Learning & Memory SynapticPlasticity->Memory Leads to Hydrolysis->cGMP Decreases

G In Vivo NOR Workflow Dosing Oral Administration (Irsenontrine or Vehicle) Habituation Habituation (5 min in empty arena) Dosing->Habituation 60 min prior Training Training Phase (10 min with 2 identical objects) Habituation->Training Immediately after Retention Retention Phase (5 min with 1 familiar + 1 novel object) Training->Retention 24 hr delay Analysis Behavioral Analysis (Discrimination Index) Retention->Analysis Video recording

Key Considerations for Researchers

  • Formulation is Critical: For in vivo studies, proper suspension of irsenontrine is necessary for consistent dosing and bioavailability. The 0.5% methylcellulose vehicle is a common and reliable choice [1].
  • Dose Selection: Preclinical efficacy was observed at 3.3 mg/kg, but not at 0.3 mg/kg, highlighting the importance of dose-response studies [1].
  • Clinical Translation: The 50 mg once-daily oral dose established in clinical trials provides a clear benchmark for translational research and further drug development efforts [3].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on specific methodologies or need assistance in designing an experiment, please feel free to ask.

References

Irsenontrine solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Physicochemical and Solubility Data

The table below summarizes key data for handling irsenontrine free base in a laboratory setting.

Property Value / Condition Note / Context
Molecular Weight 390.44 g/mol [1] Free base form.
CAS Number 1429509-82-9 [1] Free base form.
Chemical Formula C22H22N4O3 [1] Free base form.
Purity >99.9% [1] As supplied by MedChemExpress.
Form Solid [1] White to off-white.
Solubility in DMSO 12.5 mg/mL (32.02 mM) [1] Requires warming to 60°C. Hygroscopic DMSO impacts solubility.
Short-Term Storage 4°C [1] Sealed storage, away from moisture and light.
Long-Term Storage -20°C to -80°C [1] In solvent, sealed storage, away from moisture and light (1 to 6 months).

Detailed Experimental Protocols

In Vitro Sample Preparation

This protocol is for creating stock and working solutions for in vitro assays [1].

  • Preparation of Stock Solution:

    • Weigh irsenontrine and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10-30 mM).
    • Note: DMSO is hygroscopic. Use newly opened, dry DMSO for best results and account for potential concentration changes over time.
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Preparation of Working Solution:

    • Dilute the stock solution with a suitable buffer or culture medium to the desired final concentration for your experiment.
    • The final concentration of DMSO in the cellular assay should generally not exceed 0.1-1% to maintain cell viability.
In Vivo Dosing Preparation

This method describes the preparation of a suspension suitable for oral administration (gavage) to rodents [1].

  • Protocol 1: Suspension in Saline

    • This protocol yields a suspended solution of ≥ 1.25 mg/mL.
    • Add 100 μL of a DMSO stock solution (12.5 mg/mL) to 400 μL of PEG 300. Mix evenly.
    • Add 50 μL of Tween-80 to the mixture and mix evenly.
    • Add 450 μL of Saline to adjust the final volume to 1 mL.
    • Vortex the final mixture thoroughly before administration.
    • Preparation of Saline: Dissolve 0.9 g of sodium chloride in 100 mL of ddH₂O.
  • Protocol 2: Solution with SBE-β-CD

    • This protocol yields a clear solution of ≥ 1.25 mg/mL.
    • Add 100 μL of a DMSO stock solution (12.5 mg/mL) to 900 μL of 20% SBE-β-CD in Saline. Mix evenly.
    • Preparation of 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline until clear. This solution can be stored at 4°C for one week.
Bioanalytical Method for Concentration Determination

A robust LC-MS/MS method has been developed for quantifying irsenontrine in biological matrices like plasma, urine, and cerebrospinal fluid (CSF), which is essential for pharmacokinetic studies [2].

  • Sample Processing (e.g., for Plasma):

    • To 50 μL of plasma in a 96-well plate, add 50 μL of the internal standard (IS) working solution (irsenontrine-d3 at 400 ng/mL).
    • Add 500 μL of methanol to precipitate proteins.
    • Vortex the plate for 10 minutes and centrifuge at 2900-3200g for 5 minutes at 4°C.
    • Transfer 300 μL of the supernatant to a new plate and evaporate to dryness under a nitrogen stream at 35°C.
    • Reconstitute the dried residue with 200 μL of a 1:1 (v/v) mixture of methanol and water. Vortex for 2 minutes.
    • Inject a 5 μL aliquot into the LC-MS/MS system.
  • Chromatography and Mass Spectrometry Conditions:

    • Column: Reverse-phase (Cortecs C18+, 2.7 μm, 2.1 x 50 mm).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile-Methanol (1:1, v/v).
    • Gradient: Starts at 58% B (for plasma), increased to 100% B, then re-equilibrated.
    • Flow Rate: 0.4 mL/min.
    • Run Time: 4.0 minutes.
    • MS Detection: Electrospray ionization in positive mode.
    • Multiple Reaction Monitoring (MRM): m/z 391.3 → 321.1 for irsenontrine.

Mechanism of Action and Experimental Workflow

Irsenontrine acts as a selective inhibitor of phosphodiesterase 9 (PDE9), the enzyme that breaks down cyclic GMP (cGMP). This leads to increased levels of cGMP in neurons, which activates downstream signaling pathways that are crucial for synaptic plasticity and memory formation [3]. Specifically, the elevated cGMP promotes the phosphorylation of the AMPA receptor subunit GluA1, a key process in strengthening synaptic connections [3]. The following diagram illustrates this pathway and a typical in vivo experiment workflow.

G Irsenontrine Mechanism and In Vivo Workflow cluster_mechanism Mechanism of Action (Cellular Level) cluster_invivo In Vivo Experimental Workflow PDE9 PDE9 Enzyme cGMP cGMP PDE9->cGMP Degrades PKG PKG Activation cGMP->PKG GluA1 GluA1 Phosphorylation PKG->GluA1 SynapticPlasticity Enhanced Synaptic Plasticity & Memory GluA1->SynapticPlasticity Irsenontrine Irsenontrine Irsenontrine->PDE9 Inhibits Irsenontrine->cGMP Increases Level Dose Oral Administration (Irsenontrine) AnalyzePK Analyze PK Parameters (Plasma/CSF cGMP & Drug Levels) Dose->AnalyzePK BehaviorTest Behavioral Test (e.g., Novel Object Recognition) AnalyzePK->BehaviorTest Result Improved Learning & Memory BehaviorTest->Result Start Start Start->Irsenontrine

Key Application Notes for Researchers

  • Form Selection: The free base form is commonly used for early R&D. A maleate salt (CAS# 1630083-70-3) also exists [4], which may offer different solubility and crystallinity properties for formulation development.
  • Stability in Solution: While stable in DMSO stock solutions for months at -80°C, solutions in aqueous or biological matrices should be used immediately or stored for short periods at -80°C. The stability under various pH conditions should be characterized for specific assay needs.
  • Validated Bioanalysis: The LC-MS/MS method has been fully validated in human plasma, urine, and CSF with a lower limit of quantification (LLOQ) of 2 ng/mL, demonstrating excellent accuracy, precision, and reproducibility for clinical trial support [2].
  • Evidence of Target Engagement: Pharmacokinetic studies in humans show that irsenontrine has a favorable profile with an elimination half-life of ~30 hours. Critically, it demonstrates target engagement by increasing cGMP levels in the cerebrospinal fluid by approximately 3 to 4.6-fold [2].

References

Irsenontrine DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Irsenontrine

The table below summarizes the key chemical information for Irsenontrine necessary for solution preparation.

Property Description
CAS Number 1429509-82-9 [1] [2] [3]
Molecular Formula C₂₂H₂₂N₄O₃ [1] [2] [3]
Molecular Weight 390.44 g/mol [1] [2] [3]
Related CAS Irsenontrine maleate: 1630083-70-3 [4]
Appearance White to off-white solid powder [1] [2]

Biological Target & Mechanism

Irsenontrine is a potent and selective phosphodiesterase 9 (PDE9) inhibitor [1] [2] [5]. PDE9 enzyme breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, Irsenontrine elevates cGMP levels in the central nervous system, which is believed to support synaptic plasticity and improve cognitive function [5]. This mechanism is being explored for treating cognitive dysfunction.

The following diagram illustrates this signaling pathway and the point of action for Irsenontrine.

G Node1 Neuronal Signaling Node2 cGMP Production Node1->Node2 Node3 cGMP Node2->Node3 Node4 PDE9 Enzyme Node3->Node4 Node7 Cognitive Function Node3->Node7 Promotes Node5 cGMP Degradation Node4->Node5 Node6 Irsenontrine Node6->Node4 Inhibits

Stock Solution Preparation & Formulation

The table below consolidates the standard preparation methods for in vitro and in vivo studies.

Application Solvent Target Concentration Protocol & Notes
In Vitro Stock DMSO 10-25 mM [1] [6] Dissolve in DMSO at 12.5-25 mg/mL (32.02-64.03 mM). Note: DMSO is hygroscopic; use newly opened containers to avoid water absorption [1] [6].
In Vivo (Oral) 0.5% CMC-Na 1.25-2.5 mg/mL Suspend the compound in 0.5% carboxymethyl cellulose sodium (CMC-Na) solution [4]. Vortex thoroughly to create a homogenous suspension.
In Vivo (Injection) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 1.25 mg/mL Sequentially add DMSO stock to PEG300, then Tween 80, and finally saline. This yields a clear solution [1] [2] [4].

Analytical Method for Stock Solution Quantification

To ensure accuracy, the concentration of DMSO stock solutions can be verified using a validated LC-MS/MS method [5] [7].

  • Principle: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [5].
  • Sample Preparation: Dilute the DMSO stock solution with a solvent like acetonitrile and water (e.g., 25:75 v/v) to a concentration within the analytical method's range (e.g., ~500 ng/mL) [5] [7].
  • Chromatography: Use a reverse-phase column (e.g., Cortecs C18+, 2.7 μm, 50 x 2.1 mm) with a gradient elution of 0.1% formic acid in water and a mixture of acetonitrile-methanol [5].
  • Mass Spectrometry: Employ electrospray ionization in positive mode. Monitor the transition of the precursor to the product ion (m/z 391.3 → 321.1 for Irsenontrine) [5].

The workflow for this analytical process is summarized below.

G Step1 Dilute DMSO Stock Step2 Protein Precipitation (with Methanol) Step1->Step2 Step3 Centrifuge & Collect Supernatant Step2->Step3 Step4 Evaporate & Reconstitute in LC-compatible solvent Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Quantify Concentration Step5->Step6

Critical Experimental Considerations

  • Storage: For long-term stability, store the powder at -20°C. Aliquot DMSO stock solutions and store them at -80°C for up to 6 months, or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1] [2] [3].
  • In Vivo Formulations: The provided formulations are for research purposes only. For oral administration in animals, suspending in 0.5% CMC-Na is common. For intravenous or intraperitoneal injection, the formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to create a clear, injectable solution [1] [2] [4].
  • Stereochemistry: Be aware that Irsenontrine is a chiral molecule. The (R)-enantiomer is a potent PDE9 inhibitor (IC₅₀ = 0.041 μM) [6]. Confirm the specific stereoisomer used in your studies, as biological activity may differ.

References

Application Note: In Vivo Pharmacokinetics and Bioanalytical Assay of Irsenontrine, a Novel PDE9 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Irsenontrine (also known as E2027) is a novel, orally active, and selective phosphodiesterase-9 (PDE9) inhibitor discovered at Eisai Co., Ltd [1] [2]. PDE9 enzyme plays a critical role in modulating cyclic guanosine monophosphate (cGMP) levels in the central nervous system. By inhibiting PDE9, Irsenontrine increases cGMP signaling, which is implicated in synaptic plasticity and memory formation [1] [3]. Preclinical in vivo studies have demonstrated that Irsenontrine elevates cGMP levels in the hippocampus and cerebrospinal fluid (CSF) and shows efficacy in improving learning and memory in models of cognitive dysfunction [1] [3]. This application note summarizes a robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay for quantifying Irsenontrine in human matrices and presents the resulting pharmacokinetic (PK) data to support its clinical development [1].

Bioanalytical Method Summary

A sensitive, reproducible, and rapid LC-MS/MS assay was developed and validated for the determination of Irsenontrine concentrations in human plasma, urine, and cerebrospinal fluid (CSF) [1].

  • Principle: The method uses protein precipitation for sample clean-up, followed by chromatographic separation and detection via electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) [1].
  • Key Advantages: The assay requires a minimal sample volume (50 µL for plasma and CSF), has a short run time of 4.0 minutes, and a lower limit of quantification (LLOQ) of 2 ng/mL across all three matrices, facilitating high-throughput analysis for clinical trials [1].

Table 1: Key Parameters of the LC-MS/MS Bioanalytical Method for Irsenontrine

Parameter Specification
Matrices Human Plasma, Urine, Cerebrospinal Fluid (CSF)
Sample Volume 50 µL (Plasma, CSF); 100 µL (Urine with 50 µL plasma addback)
Extraction Method Protein Precipitation with Methanol
LC Column Waters Cortecs C18+ (2.7 µm, 2.1 x 50 mm)
Mass Spectrometer Sciex API4000
Ionization Mode Electrospray Ionization (Positive)
MRM Transitions Irsenontrine: m/z 391.3 → 321.1; IS (Irsenontrine-d3): m/z 394.2 → 324.1
LLOQ 2 ng/mL
Run Time 4.0 minutes
Calibration Range 2 - 1000 ng/mL

Pharmacokinetic Data and Analysis

The validated method was successfully applied to clinical trials, revealing favorable PK properties for Irsenontrine [1]. A key finding was the significant distribution of the drug into the CSF, confirming its ability to engage the central nervous system target.

Table 2: Summary of Key In Vivo Pharmacokinetic Findings for Irsenontrine

PK Parameter Finding Significance
Elimination Half-life Approximately 30 hours Supports once-daily dosing [1].
CSF Distribution Quantifiable levels detected Confirms penetration into the central nervous system [1].
Target Engagement 3-4.6 fold increase in CSF cGMP Demonstrates pharmacological activity at the target [1].
Oral Activity Effective in preclinical models (0.3-3.3 mg/kg) Confirms oral bioavailability and in vivo efficacy [2].

The following diagram illustrates the metabolic pathway and site of action of Irsenontrine, leading to the quantified PK outcome of elevated CSF cGMP.

G PDE9 PDE9 Enzyme cGMP cGMP PDE9->cGMP Degrades PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates cGMP_Level Elevated cGMP in CSF (Measured PK Outcome) cGMP->cGMP_Level Accumulates Neuro Neuroprotection & Synaptic Plasticity PKG->Neuro Irsenontrine Irsenontrine (PDE9i) Irsenontrine->PDE9 Inhibits Irsenontrine->cGMP Preserves

Irsenontrine's Mechanism and PK Outcome

Detailed Experimental Protocols

Sample Preparation Workflow

The sample processing procedure for all matrices (plasma, urine, CSF) is based on protein precipitation, with minor modifications as noted. The workflow is as follows:

G Start 50 µL Sample (Plasma/CSF) IS Add Internal Standard (Irsenontrine-d3) Start->IS UrineStart 100 µL Urine + 50 µL Blank Plasma UrineStart->IS Precipitate Add Methanol (Protein Precipitation) IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Methanol-Water (1:1) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Sample Preparation Workflow

4.1.1 For Plasma Samples [1]

  • Pipette 50 µL of human plasma into a 96-well plate.
  • Add 50 µL of the internal standard (IS) working solution (Irsenontrine-d3 at 400 ng/mL in methanol).
  • Add 500 µL of methanol to precipitate proteins.
  • Vortex the plate for approximately 10 minutes and then centrifuge at 2900-3200g for 5 minutes at 4°C.
  • Transfer 300 µL of the supernatant to a new 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 35°C.
  • Reconstitute the dry residue with 200 µL of a methanol-water mixture (1:1, v/v) and vortex for 2 minutes.
  • Inject a 5 µL aliquot into the LC-MS/MS system.

4.1.2 For Urine and CSF Samples [1]

  • The procedure is identical to plasma with two modifications:
    • For urine, start with 100 µL of sample and add 50 µL of blank human plasma before adding the IS.
    • For CSF, start with 50 µL of sample and add 50 µL of blank human plasma before adding the IS.
    • After adding the IS, use 600 µL of methanol for protein precipitation.
Liquid Chromatography Conditions [1]
  • System: Shimadzu 10A liquid chromatography system.
  • Column: Waters Cortecs C18+ (2.7 µm, 2.1 mm inner diameter × 50 mm), maintained at ambient temperature.
  • Mobile Phase:
    • A: 0.1% formic acid in water.
    • B: Acetonitrile-methanol (1:1, v/v).
  • Gradient Elution:
    • For Plasma: Initial B at 58% (0-1.3 min), increase to 100% B (1.4-1.8 min), then re-equilibrate at 58% B (1.9-4.0 min).
    • For Urine/CSF: Initial B at 52%, with the same gradient profile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
Mass Spectrometry Conditions [1]
  • System: Sciex API4000 mass spectrometer.
  • Ionization: Electrospray Ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Key MS Parameters:
    • Ion spray voltage: 3000 V
    • Temperature: 500°C
    • Collision Energy: 40 eV
    • Dwell time: 200 ms
    • Declustering Potential: 100 V

Method Validation Summary

The bioanalytical method was validated in accordance with standard guidelines. Key performance characteristics are summarized below.

Table 3: Method Validation Performance Data

Validation Parameter Performance & Acceptance Criteria
Linearity Calibration range: 2 - 1000 ng/mL. ≥75% of calibration standards met RE ≤±20% at LLOQ and ≤±15% at other levels [1].
Carryover In blank sample after ULOQ, analyte peak area was ≤20% of LLOQ area, and IS peak area was ≤5% of IS in LLOQ [1].
Selectivity Verified using blank matrices from six individuals. No significant interference observed at the retention times of analyte and IS [1].
Accuracy & Precision Within acceptable limits (specific data not provided in results) [1].

Conclusion

The described LC-MS/MS assay provides a robust, sensitive, and high-throughput method for the quantitative determination of Irsenontrine in human plasma, urine, and CSF. The method's validation confirms its suitability for supporting clinical pharmacokinetic studies. Data generated using this assay demonstrate that Irsenontrine has a favorable PK profile with good penetration into the central nervous system, as evidenced by measurable CSF levels and a correlated increase in cGMP, confirming target engagement. This information is critical for understanding the drug's exposure-response relationship and guiding its further development as a therapeutic agent for cognitive disorders.

References

Irsenontrine (E2027) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine (E2027) is a novel, highly selective phosphodiesterase 9 (PDE9) inhibitor investigated as a potential therapeutic agent for cognitive dysfunction in conditions like Alzheimer's disease and dementia with Lewy bodies [1]. Its primary mechanism of action involves elevating cyclic GMP (cGMP) levels in the brain, which subsequently enhances synaptic plasticity and improves learning and memory [2] [1].

Mechanism of Action and Signaling Pathway

The cognitive benefits of Irsenontrine are mediated through the NO-cGMP-PKG pathway, which is often downregulated in age-related cognitive disorders [1] [3]. The molecular signaling pathway is illustrated in the diagram below.

G Irsenontrine (E2027) Signaling Pathway Irsenontrine Irsenontrine (E2027) PDE9 PDE9 Enzyme Irsenontrine->PDE9 Inhibits cGMP cGMP PDE9->cGMP Reduced Hydrolysis PKG PKG Activation cGMP->PKG AChRelease Increased Acetylcholine Release cGMP->AChRelease  In Cholinergic Neurons GluA1 GluA1 Phosphorylation PKG->GluA1 SynapticPlasticity Enhanced Synaptic Plasticity GluA1->SynapticPlasticity CognitiveImprovement Improved Learning and Memory SynapticPlasticity->CognitiveImprovement AChLevel Synergistic Increase in Extracellular ACh AChRelease->AChLevel CombinedTherapy Donepezil Hydrochloride CombinedTherapy->AChLevel Inhibits AChE

Quantitative Summary of Key Experimental Findings

The efficacy of Irsenontrine has been validated in multiple preclinical models. Key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro and Ex Vivo Pharmacological Profile of Irsenontrine

Parameter Finding/Result Experimental Model Citation
PDE9 Selectivity >1,800-fold selectivity over other PDEs In vitro enzyme assay [1]
cGMP Elevation Significant increase in intracellular cGMP Rat cortical primary neurons [1]
GluA1 Phosphorylation Induced following cGMP elevation Rat cortical primary neurons [1]
Acetylcholine (ACh) Release Concentration-dependent increase in extracellular ACh Human iPSC-derived cholinergic neurons [4]

Table 2: In Vivo Efficacy of Irsenontrine in Rodent Models

Parameter Finding/Result Experimental Model Citation
Brain Exposure Significantly upregulated cGMP in hippocampus and CSF Naïve rats [1]
Cognitive Behavior Significantly improved discrimination index Novel Object Recognition (NOR) test [1] [4]
Model Rescue Attenuated cGMP downregulation and memory impairment l-NAME-induced impairment model [1]
Combination Therapy Synergistic improvement in discrimination index NOR test with scopolamine model [4]
Neurochemistry Significant increase in hippocampal ACh levels Rats treated with E2027 + Donepezil [4]

Detailed Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used behavioral assay for assessing episodic-like memory in rodents, which is highly sensitive to the effects of PDE9 inhibition [1] [4].

1.1 Experimental Workflow The following diagram outlines the key stages of the NOR protocol.

G NOR Test Experimental Workflow Habituation Habituation Phase (5-10 min in empty arena) Training Training Phase (Two identical objects, 5-10 min) Habituation->Training Retention Retention Interval (1-24 hours) Training->Retention Test Test Phase (Familiar vs. Novel object, 5 min) Retention->Test Analysis Behavioral Analysis (Discrimination Index Calculation) Test->Analysis DrugAdmin Drug Administration (E.g., Irsenontrine, 30 min pre-training) DrugAdmin->Training

1.2 Materials and Reagents

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
  • Apparatus: An open-field arena (e.g., 80 cm x 80 cm x 40 cm), with distinct visual cues on the walls.
  • Objects: Sets of identical objects made from glass, ceramic, or plastic, which are too heavy to be displaced by the rat.
  • Drugs: Irsenontrine maleate, suspended in a vehicle (e.g., 0.5% methylcellulose). Donepezil hydrochloride and scopolamine can be used for combination or impairment models [4].

1.3 Procedure

  • Habituation: Allow rats to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days prior to testing.
  • Drug Administration: Administer Irsenontrine (e.g., 1-3 mg/kg, p.o.) or vehicle 30 minutes before the training session. For combination studies, donepezil (e.g., 0.3 mg/kg, p.o.) can be administered concurrently [4].
  • Training Session: Place the rat in the arena containing two identical objects and allow 5-10 minutes of exploration. The session should be recorded from above.
  • Retention Interval: Return the animal to its home cage for a defined interval (e.g., 24 hours).
  • Test Session: Replace one familiar object with a novel object of different shape and texture. Place the rat back in the arena for 5 minutes of exploration.

1.4 Data Analysis

  • Object Exploration: Manually or automatically score the time spent actively sniffing or touching each object.
  • Discrimination Index (DI): Calculate using the formula: DI = (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
  • Statistical Analysis: Compare DI between treatment and control groups using one-way or two-way ANOVA, followed by post-hoc tests. A significant increase in DI in the treatment group indicates improved recognition memory [1] [4].
Protocol 2: Measuring cGMP and GluA1 Phosphorylation in Rat Hippocampus

This protocol details the biochemical analysis of Irsenontrine's direct molecular effects.

2.1 Materials and Reagents

  • Animals: Adult rats.
  • Equipment: Homogenizer, microcentrifuge, ELISA plate reader, Western blot apparatus.
  • Kits: cGMP ELISA Kit.
  • Antibodies: Anti-phospho-GluA1 (Ser845), total GluA1, and appropriate secondary antibodies.
  • Buffers: Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

2.2 Procedure

  • Drug Treatment and Tissue Collection:

    • Treat rats with Irsenontrine (e.g., 1-3 mg/kg, p.o.) or vehicle.
    • At a predetermined time post-administration (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the hippocampus.
    • Snap-freeze the tissue in liquid nitrogen and store at -80°C.
  • cGMP Measurement by ELISA:

    • Homogenize hippocampal tissue in ice-cold 0.1 M HCl to stabilize cGMP.
    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
    • Collect the supernatant and use it to measure cGMP levels according to the manufacturer's instructions for the commercial ELISA kit [1].
  • Analysis of GluA1 Phosphorylation by Western Blot:

    • Homogenize a separate portion of hippocampal tissue in ice-cold RIPA buffer.
    • Determine the protein concentration of the lysate.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Incubate the membrane with primary antibodies (anti-pGluA1 and anti-total GluA1) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies and develop using an enhanced chemiluminescence (ECL) substrate.
    • Quantify the band intensity. The ratio of pGluA1 to total GluA1 indicates the level of phosphorylation [1].

Discussion for Researchers

The presented data and protocols confirm Irsenontrine as a promising cognitive-enhancing agent. A key strategic consideration is its combination with donepezil. Research shows that co-administration at sub-efficacious doses produces a synergistic increase in hippocampal acetylcholine and a significant improvement in memory impairment models, suggesting a powerful multi-target approach for treating dementia [4].

For researchers aiming to explore this further, it is critical to include the l-NAME model of NO-cGMP pathway downregulation. This model not only validates the specific mechanism of action but also effectively recapitulates the pathophysiology found in certain patient populations, thereby increasing the translational value of the findings [1].

References

Irsenontrine experimental protocols for cognitive studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Cognitive Improvement

Irsenontrine (E2027) is a highly selective phosphodiesterase 9 (PDE9) inhibitor [1]. PDE9 enzyme breaks down cyclic GMP (cGMP) in the brain. By inhibiting PDE9, Irsenontrine increases cGMP levels, which activates downstream signaling pathways critical for synaptic plasticity and memory [1]. This pathway is a potential therapeutic target for cognitive dysfunction in conditions like Alzheimer's disease and Dementia with Lewy Bodies [1] [2].

The diagram below illustrates this core mechanism and the experimental workflow used to validate cognitive improvement.

Irsenontrine_Mechanism Irsenontrine Mechanism and Experimental Workflow cluster_pathway Molecular Pathway cluster_experiment Experimental Validation PDE9 PDE9 Enzyme cGMP cGMP Level ↑ PDE9->cGMP Reduced Hydrolysis Inhib Irsenontrine (PDE9 Inhibitor) Inhib->PDE9 Inhibits GluA1 GluA1 Phosphorylation cGMP->GluA1 Induces Bio_Effect cGMP ↑ in CSF & Hippocampus LTP Synaptic Plasticity & LTP GluA1->LTP Enhances Output Improved Learning & Memory LTP->Output Result Improved Recognition Memory Drug_Admin Oral Administration of Irsenontrine Drug_Admin->Bio_Effect Behavior Novel Object Recognition (NOR) Test Bio_Effect->Behavior Behavior->Result

Quantitative Data Summary

The following tables summarize key quantitative findings from the search results.

Table 1: In Vivo Dosing and Pharmacodynamic Effects

Parameter Value / Outcome Details
Administration Oral In naive rats and l-NAME-induced impairment models [1].
Key Effect Significantly increased cGMP levels Observed in the hippocampus and cerebrospinal fluid (CSF) [1].
Behavioral Outcome Significantly improved learning and memory Assessed by the Novel Object Recognition (NOR) test [1].
Therapeutic Effect Attenuated cognitive deficits In l-NAME-induced impairment model of downregulated cGMP pathway [1].

Table 2: In Vitro Selectivity and Molecular Effects

Parameter Value / Outcome Details
PDE9 Selectivity >1,800-fold Selective for PDE9 over other phosphodiesterases (PDEs) [1].
Cellular Effect Increased intracellular cGMP In rat cortical primary neurons [1].
Downstream Effect Phosphorylation of GluA1 Induced following cGMP elevation [1].

Detailed Experimental Protocols

Based on the available information, here are the methodologies for key experiments.

In Vivo Cognitive Behavioral Study

This protocol assesses the effects of Irsenontrine on learning and memory in rodent models.

  • 1. Animal Models: The study uses two groups:
    • Naive Rats: To assess cognitive enhancement.
    • l-NAME-treated Rats: A model of learning and memory impairment induced by downregulation of the NO/cGMP pathway [1].
  • 2. Drug Administration:
    • Compound: Irsenontrine (maleate salt).
    • Route: Oral administration.
    • Timing: Administered prior to behavioral testing [1].
  • 3. Behavioral Testing - Novel Object Recognition (NOR):
    • Principle: This test exploits the natural tendency of rodents to explore a novel object more than a familiar one, which requires them to form and recall an episodic memory.
    • Procedure:
      • Habituation: Animals are allowed to explore an empty arena.
      • Training/Familiarization: Two identical objects are placed in the arena, and the animal is given a set time to explore them.
      • Testing: After a delay (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded [1].
    • Data Analysis: A significant preference for the novel object (higher exploration time) indicates intact recognition memory. Improvement in this preference in treated groups, especially the l-NAME model, demonstrates the efficacy of Irsenontrine [1].
Biochemical Analysis of cGMP and GluA1 Phosphorylation

This protocol measures the direct molecular consequences of PDE9 inhibition.

  • 1. Sample Collection:
    • Tissues/Fluids: Cerebrospinal fluid (CSF) and hippocampal tissue are collected from treated animals.
    • Time Point: Post-administration and/or post-behavioral testing [1].
  • 2. cGMP Measurement:
    • The concentration of cGMP in the CSF and hippocampal samples is quantified to confirm target engagement. The specific assay (e.g., ELISA) is not detailed in the available excerpts [1].
  • 3. Western Blot Analysis:
    • Target: Phosphorylated AMPA receptor subunit GluA1 at serine 845 (pGluA1-S845), a key marker for synaptic strengthening.
    • Methodology: Protein extracts from hippocampal tissues are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against pGluA1-S845 and total GluA1. Increased ratio of pGluA1 to total GluA1 indicates enhanced synaptic plasticity via the cGMP/PKG pathway [1].

Application Notes for Researchers

  • Combination Therapy: A key study found that Irsenontrine enhances cholinergic function when combined with donepezil hydrochloride (an acetylcholinesterase inhibitor) in human iPSC-derived neuron models [3]. This suggests a promising synergistic approach for treating dementia.
  • Therapeutic Indication: While the experimental data supports potential use in Alzheimer's disease and related dementias, the drug has advanced to Phase 3 clinical trials specifically for dementia associated with Parkinson's disease [2].
  • Model Selection: The l-NAME-induced impairment model is particularly relevant for testing Irsenontrine, as it directly targets the NO/cGMP pathway, providing a mechanistic link to the drug's proposed action [1].

References

Irsenontrine (E2027) Solubility & Preparation Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility data for Irsenontrine from technical literature [1].

Property Value / Condition Details
Solubility in DMSO 12.5 mg/mL (32.02 mM) Clear solution. This is the recommended solvent for preparing stock solutions [1].
Molecular Weight 390.44 g/mol (Free base) Useful for molarity calculations [1].
Molecular Formula C₂₂H₂₂N₄O₃ (Free base) - [1]
Appearance White to off-white solid powder - [1]

Detailed Experimental Protocols

Here are detailed methodologies for preparing stock and working solutions of Irsenontrine, based on supplier protocols [1].

Protocol 1: Preparing a 10 mM DMSO Stock Solution

This protocol is for creating a concentrated stock solution suitable for in vitro studies.

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: (10 µmol/mL) × (390.44 g/mol) = 3.904 mg.
  • Weigh Compound: Accurately weigh out 3.904 mg of Irsenontrine.
  • Dissolve: Transfer the powder to a volumetric vial and add anhydrous DMSO to bring the total volume to 1 mL.
  • Mix: Gently vortex or sonicate the mixture until a clear solution is obtained, indicating complete dissolution.
  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1].
Protocol 2: Preparing an In Vivo Suspension for Oral Dosing

This method uses 0.5% Carboxymethylcellulose sodium (CMC-Na) as a vehicle for animal studies [2].

  • Prepare 0.5% CMC-Na Vehicle: Dissolve 0.5 grams of CMC-Na in 100 mL of purified water (ddH₂O). Stir until it forms a clear, homogeneous solution.
  • Prepare Working Solution: Add 250 mg of Irsenontrine to 100 mL of the 0.5% CMC-Na vehicle. This will yield a suspension with a concentration of 2.5 mg/mL.
  • Administer: The suspension is now ready for oral administration (e.g., via gavage) in animal models [2].

Mechanism of Action & Experimental Workflow

Irsenontrine is a selective phosphodiesterase 9 (PDE9) inhibitor. The following diagram illustrates its mechanism and a typical in vivo experiment workflow to assess cognitive effects.

G cluster_moa Mechanism of Action cluster_workflow In Vivo Experiment Workflow Glutamate Glutamate NeuronalActivity NeuronalActivity Glutamate->NeuronalActivity cGMP cGMP NeuronalActivity->cGMP  ↑ cGMP Production GluA1 GluA1 cGMP->GluA1  Enhances Phosphorylation PDE9 PDE9 PDE9->cGMP  Hydrolyzes Irsenontrine Irsenontrine Irsenontrine->PDE9  Inhibits Synaptic Plasticity\n& Memory Synaptic Plasticity & Memory GluA1->Synaptic Plasticity\n& Memory A Animal Model (e.g., Scopolamine-treated rats) B Administer Irsenontrine (e.g., 0.3-3.3 mg/kg, p.o.) A->B C Behavioral Test (Novel Object Recognition) B->C D Outcome Measure (% Exploration of New Object) C->D

The diagram summarizes the key mechanism by which Irsenontrine inhibits PDE9, leading to increased cGMP levels in the brain. This elevated cGMP enhances the phosphorylation of the GluA1 subunit of AMPA receptors, a process critical for synaptic plasticity, which underlies learning and memory [3]. The improved episodic recognition memory observed in animal models is believed to be a result of this pathway [3].

Troubleshooting & FAQs

Q1: My Irsenontrine solution in DMSO appears cloudy or has precipitate. What should I do?

  • Confirm Concentration: Ensure your target concentration is at or below the documented solubility limit of 12.5 mg/mL in DMSO [1]. Exceeding this will cause precipitation.
  • Warm and Mix: Gently warm the solution to 25-37°C and vortex it vigorously. Avoid excessive heating.
  • Sonication: Briefly sonicate the solution in a water bath sonicator for 5-10 minutes.
  • Start Over: If precipitation persists, prepare a fresh stock solution at a lower concentration.

Q2: What alternative formulations can I use for in vivo studies if DMSO is not suitable? For in vivo administration, DMSO stock solutions are often further diluted into acceptable vehicles. Here are two proven formulations from the technical data [1]:

  • Formulation 1 (Solution): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Add co-solvents sequentially.
  • Formulation 2 (Solution): 10% DMSO + 90% (20% SBE-β-CD in Saline).

Q3: What is the evidence that Irsenontrine can cross the blood-brain barrier? While specific data for Irsenontrine was not found, it is designed for neurological diseases. Preclinical studies on other PDE inhibitors (e.g., PDE5 inhibitors like sildenafil) demonstrate their ability to cross the blood-brain barrier and elevate central cGMP levels [4]. The cognitive improvements seen in animal models with Irsenontrine indirectly support its central activity [3] [1].

References

Irsenontrine stock solution stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about irsenontrine stock solution handling:

  • Q1: What is the typical storage condition for a irsenontrine stock solution?
    • A: It is recommended to store stock solutions at -20°C to -80°C, sealed and protected from moisture and light. One supplier suggests that a solid powder can be stored at 4°C for 2 years, but for dissolved stock solutions, colder temperatures are preferred to maintain stability over time [1] [2].
  • Q2: What solvent should I use to prepare a irsenontrine stock solution?
    • A: DMSO is the most commonly used solvent. One source specifies that a concentration of 12.5 mg/mL (32.02 mM) can be achieved with warming to 60°C, and notes that the solution is hygroscopic [1].
  • Q3: How many freeze-thaw cycles can the stock solution undergo?
    • A: The available data does not specify a exact number of cycles. To ensure stability, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles [1] [2].
  • Q4: How can I detect degradation of my stock solution?
    • A: For precise quantification, you can use the LC-MS/MS method developed for irsenontrine. This method uses a reverse-phase column and detects irsenontrine via a transition of m/z 391.3 to 321.1 [3]. A loss of peak area or the appearance of new peaks in the chromatogram could indicate degradation.

Stability Data & Handling Specifications

The table below summarizes the key quantitative data for irsenontrine stock solution management.

Aspect Specification / Recommendation Notes / Source
Molecular Weight 390.44 g/mol [1] For calculating molarity.
Purity ≥ 98% [2] (one source states 99.91% [1]) Confirm with Certificate of Analysis.
Recommended Solvent DMSO [1] Hygroscopic; use newly opened DMSO.
Typical Stock Concentration 10-25 mg/mL (25.6-64.0 mM) in DMSO [1] May require warming to 60°C to fully dissolve [1].
Short-Term Storage -20°C, 1 month (sealed, away from light and moisture) [1] [2] Applies to reconstituted solutions.
Long-Term Storage -80°C, 6 months (sealed, away from light and moisture) [1] [2] For maximum stability.
Aliquoting Highly Recommended [1] [2] Prevents repeated freeze-thaw cycles.

Experimental Protocol: Quantifying Irsenontrine via LC-MS/MS

For verifying the concentration and stability of your stock solution or analyzing biological samples, you can refer to the validated LC-MS/MS assay [3].

1. Sample Processing (Protein Precipitation)

  • Plasma/CSF/Urine: Mix 50 μL of sample with 50 μL of internal standard (irsenontrine-d3) working solution.
  • Precipitation: Add 500-600 μL of methanol, vortex for 10 min, and centrifuge at ~3000g for 5 min at 4°C.
  • Reconstitution: Transfer 300 μL of supernatant, evaporate to dryness under nitrogen at 35°C, and reconstitute in 200 μL of a 1:1 mixture of methanol and water. Vortex for 2 min before injection [3].

2. LC-MS/MS Conditions

  • Chromatography:
    • Column: Reverse-phase (e.g., Cortecs C18+, 2.7 μm, 2.1 x 50 mm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile-methanol (1:1, v/v).
    • Gradient: Starts at 52-58% B, ramps to 100% B, then re-equilibrates.
    • Flow Rate: 0.4 mL/min.
    • Run Time: 4.0 min [3].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive ion mode.
    • Monitoring (MRM): Irsenontrine: m/z 391.3 → 321.1 [3].

This workflow is summarized in the following diagram:

workflow Sample Sample (50 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Add 500-600µL Methanol) IS->PPT Vortex Vortex 10 min PPT->Vortex Centrifuge Centrifuge (~3000g, 5 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dry Evaporate to Dryness (N₂ gas, 35°C) Transfer->Dry Recon Reconstitute in MeOH:H₂O (1:1) Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon storage Solvent evaporation; cold temperature. Warm to room temperature and vortex thoroughly. If particles persist, briefly centrifuge and transfer supernatant to a new vial.
Low recovery in bioanalysis Degradation; adsorption to vials. Use silanized vials. Prepare fresh standard curves. Check the integrity of the stock solution via LC-MS/MS.
Inconsistent in vivo results Unstable dosing solution. Prepare fresh dosing formulations daily. For oral administration, consider suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) [2].

Mechanism of Action Context

Understanding irsenontrine's mechanism can provide context for its use in neurological disease research. The following diagram illustrates its primary action.

mechanism PDE9 PDE9 Enzyme cGMP cGMP PDE9->cGMP  Hydrolyzes PKG Activated PKG cGMP->PKG Neuro Neuroprotection Synaptic Plasticity Improved Cognition PKG->Neuro Irsenontrine Irsenontrine (PDE9 Inhibitor) Irsenontrine->PDE9  Inhibits

Important Disclaimer

  • For Research Use Only: Irsenontrine is strictly for research purposes and not for human diagnostic or therapeutic use [1] [2].
  • Verify Stability: The provided stability information is based on available data and supplier recommendations. For critical experiments, validate the stability of your specific stock solution using analytical methods like LC-MS/MS.

References

Analytical Method for Irsenontrine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the precise determination of irsenontrine concentrations in human plasma, urine, and cerebrospinal fluid (CSF). The key parameters of this assay are summarized below [1].

Parameter Specification
Matrices Human plasma, urine, cerebrospinal fluid (CSF)
Sample Volume 50 µL (plasma, CSF), 100 µL (urine)
Lower Limit of Quantification (LLOQ) 2 ng/mL
Run Time 4.0 minutes
Extraction Method Protein Precipitation
Internal Standard Irsenontrine-d3 (deuterated stable isotope)
Linearity 2 - 1000 ng/mL (8 calibration points)
Accuracy & Precision Within acceptable limits (satisfactory reproducibility)

Detailed Experimental Protocol

Below is the step-by-step sample preparation protocol for plasma, as described in the literature. The method for urine and CSF is similar, with minor modifications in the matrix volume and IS working solution concentration [1].

  • Aliquot: Pipette 50 µL of human plasma into a well of a 96-well plate.
  • Add IS: Add 50 µL of the internal standard (irsenontrine-d3) working solution (400 ng/mL).
  • Precipitate Proteins: Add 500 µL of methanol to the well.
  • Mix and Centrifuge: Vortex the plate for approximately 10 minutes. Then, centrifuge it at 2900–3200g for 5 minutes at 4°C.
  • Transfer Supernatant: Transfer 300 µL of the supernatant to a new 96-well plate.
  • Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen gas at 35°C.
  • Reconstitute: Add 200 µL of a methanol-water mixture (1:1, v/v) to each well to reconstitute the residue. Vortex for 2 minutes.
  • Inject: A 5 µL aliquot of the reconstituted solution is introduced into the LC-MS/MS system.

LC-MS/MS Instrument Conditions

For researchers aiming to replicate this method, the key instrumentation parameters are as follows [1]:

  • Chromatography System: Shimadzu 10A
  • Column: Reverse-phase (Cortecs C18+, 2.7 µm, 2.1 x 50 mm)
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile-Methanol (1:1, v/v)
  • Gradient: A multi-step gradient is used, starting at 58% B (for plasma) and increasing to 100% B.
  • Flow Rate: 0.4 mL/min
  • Mass Spectrometer: Sciex API4000
  • Ionization: Electrospray Ionization (ESI), positive ion mode
  • Monitoring (MRM):
    • Irsenontrine: m/z 391.3 → 321.1
    • Internal Standard (Irsenontrine-d3): m/z 394.2 → 324.1

Potential Sources of Variability: Investigation Guide

Since the search results do not directly discuss variability, your troubleshooting should focus on standard bioanalytical and pharmacokinetic factors. Below is a workflow to systematically diagnose potential causes of variable irsenontrine plasma concentrations.

variability_investigation start Investigate Irsenontrine Plasma Concentration Variability pre_analytical Pre-Analytical Factors start->pre_analytical analytical Analytical Factors start->analytical biological Biological & PK Factors start->biological sub_pre1 Sample Handling & Integrity pre_analytical->sub_pre1 sub_pre2 Protocol Deviations pre_analytical->sub_pre2 sub_ana1 Method Performance analytical->sub_ana1 sub_ana2 Instrument & Reagents analytical->sub_ana2 sub_bio1 Inherent PK Properties biological->sub_bio1 sub_bio2 Subject-Specific Factors biological->sub_bio2 pre1_1 Sample hemolysis or improper storage sub_pre1->pre1_1 pre1_2 Use of wrong anticoagulant tube sub_pre1->pre1_2 pre2_1 Inaccurate sample collection time sub_pre2->pre2_1 pre2_2 Deviation from fasting conditions sub_pre2->pre2_2 ana1_1 Check LLOQ (2 ng/mL) and calibration curve sub_ana1->ana1_1 ana1_2 Verify accuracy & precision of QC samples sub_ana1->ana1_2 ana2_1 LC column degradation or MS source contamination sub_ana2->ana2_1 ana2_2 Preparation freshness of mobile phases sub_ana2->ana2_2 bio1_1 Reported elimination half-life ~30 hours [1] sub_bio1->bio1_1 bio1_2 Slightly greater than dose-proportional exposure [1] sub_bio1->bio1_2 bio2_1 Body weight & composition (weight-based dosing) sub_bio2->bio2_1 bio2_2 Organ function (e.g., hepatic, renal), age, drug interactions sub_bio2->bio2_2

Technical Support FAQs

Q1: What is the simplest first step if I suspect assay variability? Perform an Incurred Sample Reanalysis (ISR). The original study used this to confirm the assay's reproducibility over time. Re-analyze a subset of your study samples and compare the results to the original values [1].

Q2: The method uses protein precipitation. Could this be a source of error? Yes. While simple, protein precipitation can cause matrix effects or incomplete extraction. Ensure you are using the specified deuterated internal standard (irsenontrine-d3), as it corrects for these variations and is critical for accuracy [1].

Q3: Are there any known pharmacodynamic factors that could be confused with PK variability? Irsenontrine works by elevating cGMP in the brain. While its pharmacokinetics (what the body does to the drug) show a consistent half-life, the pharmacodynamic response (what the drug does to the body) in terms of cognitive improvement may vary between patients and is not necessarily a reflection of plasma concentration variability [2] [3].

References

Irsenontrine experimental dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common technical questions about Irsenontrine:

  • What is the primary mechanism of action of Irsenontrine? Irsenontrine is a highly selective phosphodiesterase-9 (PDE9) inhibitor [1] [2]. It works by inhibiting the enzyme that breaks down cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the brain. This elevation enhances synaptic plasticity and cognitive function, notably through the phosphorylation of the AMPA receptor subunit GluA1, and has shown to improve learning and memory in preclinical models [2].

  • What are the reported efficacious doses in preclinical studies? In a rat model, oral administration of Irsenontrine at 3.3 mg/kg showed a significant ameliorative effect on novel object recognition, a test for episodic memory. Furthermore, a dose of 1 mg/kg demonstrated a synergistic effect when co-administered with memantine hydrochloride [3].

  • What is the recommended method for quantifying Irsenontrine in biological samples? The most validated method is a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assay. The protocol below can be used for precise quantification in human plasma, urine, and cerebrospinal fluid (CSF) samples [1].

Experimental Protocols & Data

LC-MS/MS Bioanalytical Method for Irsenontrine Quantification

This detailed protocol is adapted from a peer-reviewed publication for determining Irsenontrine concentrations in human matrices [1].

  • Sample Preparation (Protein Precipitation)

    • Plasma: Piper 50 µL of human plasma into a 96-well plate. Add 50 µL of internal standard (IS) working solution (Irsenontrine-d3, 400 ng/mL) and 500 µL of methanol. Vortex for 10 minutes and centrifuge at 2900–3200g for 5 minutes at 4°C. Transfer 300 µL of supernatant to a new plate and evaporate to dryness under nitrogen at 35°C. Reconstitute with 200 µL of methanol-water (1:1, v/v) and vortex for 2 minutes. Inject 5 µL into the LC-MS/MS system.
    • Urine & CSF: Add 50 µL of blank human plasma to 100 µL of urine or 50 µL of CSF. Follow the same procedure as for plasma, but use 600 µL of methanol for precipitation [1].
  • Chromatography Conditions

    • Column: Reverse-phase (Cortecs C18+, 2.7 µm, 2.1 mm x 50 mm)
    • Mobile Phase: A) 0.1% formic acid in water; B) acetonitrile-methanol (1:1, v/v)
    • Gradient: | Time (min) | Mobile Phase B (Plasma) | Mobile Phase B (Urine/CSF) | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0 - 1.3 | 58% | 52% | 0.4 | | 1.4 | 100% | 100% | 0.4 | | 1.4 - 1.8 | 100% | 100% | 0.4 | | 1.9 - 4.0 | 58% | 52% | 0.4 |
    • Run Time: 4.0 minutes [1]
  • Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI), positive ion mode
    • Monitoring (MRM): | Analyte | Precursor Ion > Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | | Irsenontrine | 391.3 > 321.1 | 40 | | IS (Irsenontrine-d3) | 394.2 > 324.1 | 40 |
    • Key Parameters: Ion spray voltage: 3000 V; Temperature: 500°C; Curtain gas: 15 units [1]
  • Calibration and Validation

    • Linear Range: 2 - 1000 ng/mL for plasma, urine, and CSF.
    • LLOQ: 2 ng/mL.
    • The method was validated for accuracy, precision, selectivity, and carryover according to bioanalytical guidelines [1].
Irsenontrine Dosing and Pharmacological Data

The table below summarizes key quantitative data available from the literature.

Parameter Reported Value / Range Context / Matrix Source
Preclinical Efficacy Dose 3.3 mg/kg Oral dose effective in improving novel object recognition in rats [3]. MedChemExpress
Synergistic Dose 1 mg/kg Oral dose showing synergy with memantine in rats [3]. MedChemExpress
Analytical LLOQ 2 ng/mL Lowest quantifiable concentration in plasma, urine, & CSF [1]. PMC
Human PK (Half-Life) ~30 hours Elimination half-life observed in clinical trials [1]. PMC
cGMP Elevation (Human) 3-4.6 fold Increase in cerebrospinal fluid (CSF) indicating target engagement [1]. PMC
PDE9 Selectivity >1800-fold Selectivity over other phosphodiesterases (PDEs) [2]. Neuropharmacology

Troubleshooting Common Experimental Issues

  • Problem: Poor chromatography or peak shape in LC-MS/MS.

    • Solution: Ensure the LC system is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. Check the performance of the guard and analytical columns. Confirm the mobile phases are freshly prepared and of high purity [1].
  • Problem: Low recovery or signal for Irsenontrine during extraction.

    • Solution: Verify the protein precipitation procedure, including the solvent volumes and vortexing time. Ensure the evaporation step is complete but avoid over-drying. Confirm the reconstitution solvent is compatible with the initial mobile phase conditions [1].
  • Problem: Inconsistent results in animal behavior models.

    • Solution: Beyond compound handling, consider the animal model and its validation. The cognitive benefits of Irsenontrine were clearly demonstrated in a rat model where learning impairment was induced by L-NAME, an inhibitor of nitric oxide synthase that downregulates the cGMP pathway [2]. Using a well-characterized model is crucial.

Irsenontrine Mechanism of Action

The following diagram illustrates the neuronal signaling pathway through which Irsenontrine exerts its cognitive-enhancing effects.

G cluster_neuron Neuron NO Neuronal Activity / NO Signaling sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Converts PDE9 PDE9 Enzyme cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5' GMP (Inactive) PDE9->GMP Hydrolyzes pGluA1 Phosphorylated GluA1 (Active) PKG->pGluA1 Phosphorylates GluA1 AMPA Receptor Subunit GluA1 GluA1->pGluA1 SynapticPlasticity Enhanced Synaptic Plasticity & Memory pGluA1->SynapticPlasticity Irsenontrine Irsenontrine (PDE9 Inhibitor) Irsenontrine->PDE9 Inhibits

Key Considerations for Your Research

  • Clinical Context: Irsenontrine is being investigated as a potential treatment for cognitive dysfunction in conditions like Alzheimer's disease and Lewy body dementia [4] [2]. It is currently classified as an emerging disease-modifying therapy and is still in clinical trial phases [4].
  • Target Engagement Biomarker: When designing in vivo experiments, measuring cGMP levels in the CSF or brain regions like the hippocampus is a direct way to confirm target engagement and optimize your dosing regimen [1] [2].
  • Information Gaps: Please note that a full clinical dose-response curve and a comprehensive human pharmacokinetic profile for Irsenontrine are not detailed in the publicly available search results at this time. This information is likely proprietary and part of ongoing clinical development.

References

Irsenontrine blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of BBB Penetration

The table below summarizes the key quantitative data from the primary study on Irsenontrine's BBB penetration [1].

Evidence Type Experimental Model Key Findings Implication for BBB Penetration
Direct Biomarker Elevation Naïve rats, oral administration Significant upregulation of cGMP levels in the hippocampus and cerebrospinal fluid (CSF) [1]. Confirms the compound reaches biophases in brain to inhibit PDE9 and elevate cGMP.
Pharmacodynamic Response Rat cortical primary neurons Increased intracellular cGMP levels and subsequent phosphorylation of AMPA receptor subunit GluA1 [1]. Demonstrates compound is active in neurons; supports that central cGMP elevation is due to PDE9 inhibition.
Functional Rescue l-NAME treated rats, oral administration Attenuated l-NAME-induced downregulation of cGMP in CSF/hippocampus and improved memory [1]. Confirms BBB penetration is sufficient to produce functional rescue in a disease model.

Detailed Experimental Protocols

The evidence for Irsenontrine's brain penetration is inferred from its pharmacodynamic effects. Below are detailed methodologies for the key experiments cited.

Protocol 1: Measuring cGMP Elevation in Brain Compartments

This protocol is used to demonstrate that orally administered Irsenontrine can cross the BBB and inhibit its target, PDE9, in the brain [1].

  • Objective: To quantify the concentration of cGMP in the hippocampus and cerebrospinal fluid (CSF) after oral dosing of Irsenontrine.
  • Materials:
    • Animals: Naïve adult rats (e.g., Sprague-Dawley).
    • Test Article: Irsenontrine maleate, suspended in a suitable vehicle.
    • Equipment: Stereotaxic setup for CSF collection (cisterna magna puncture), dissection tools, liquid nitrogen, cGMP ELISA or EIA kit.
  • Procedure:
    • Dosing: Administer Irsenontrine or vehicle to rats via oral gavage.
    • Tissue Collection: At predetermined time points post-dosing (e.g., 1-2 hours), anesthetize the animals.
    • CSF Collection: Perform cisterna magna puncture to collect ~50-100 µL of CSF. Immediately freeze the sample on liquid nitrogen.
    • Brain Dissection: Decapitate the animal, rapidly remove the brain, and dissect the hippocampus on an ice-cold plate. Freeze the tissue.
    • Sample Preparation: Homogenize hippocampal tissue in ice-cold acidified buffer (e.g., 0.1M HCl). Centrifuge to collect the supernatant.
    • cGMP Quantification: Use a commercial cGMP enzyme immunoassay (EIA) kit to measure cGMP levels in both the CSF and hippocampal supernatant, following the manufacturer's instructions. Normalize hippocampal cGMP levels to total protein content.
  • Troubleshooting:
    • Low CSF Volume: Ensure proper anesthesia and animal positioning. Use a sharp, sterile needle to avoid blockage.
    • High Baseline cGMP: Rapid tissue collection and freezing are critical to prevent post-mortem degradation. Perform dissections on a cold surface quickly.
Protocol 2: Novel Object Recognition (NOR) Test

This behavioral test links the biochemical evidence of BBB penetration to a functional cognitive outcome [1].

  • Objective: To assess the effect of Irsenontrine on learning and memory in a rodent model of cognitive impairment.
  • Materials:
    • Animals: Rats.
    • Test Article: Irsenontrine.
    • Inducing Agent: Nω-nitro-L-arginine methyl ester hydrochloride (l-NAME), to model cognitive impairment.
    • Equipment: Open-field arena, two sets of distinct objects, video tracking system.
  • Procedure:
    • Model Induction & Dosing: Administer l-NAME to rats via drinking water to downregulate the cGMP pathway. Concurrently, treat with Irsenontrine or vehicle.
    • Habituation: Allow rats to explore the empty arena for a set time.
    • Training (Sample Phase): Place the rat in the arena with two identical objects (A1 and A2) for a fixed exploration time (e.g., 5-10 minutes).
    • Retention Interval: Return the animal to its home cage for a delay period (e.g., 1-24 hours).
    • Testing (Choice Phase): Place the rat back in the arena with one familiar object (A) and one novel object (B). Record the time spent exploring each object for a set period.
    • Analysis: Calculate a Discrimination Index: (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
  • Troubleshooting:
    • Lack of Object Preference: Ensure objects are sufficiently different in shape and texture, but similar in size and salience. Clean objects between trials to remove odor cues.
    • Low Exploration: Test animals during their active phase. Ensure the lighting is not too bright, as this can suppress exploration.

BBB Penetration Experimental Workflow

The following diagram illustrates the logical flow of experiments used to establish and confirm Irsenontrine's penetration of the Blood-Brain Barrier.

Start Oral Administration of Irsenontrine A Compound crosses the BBB and inhibits PDE9 enzyme Start->A B cGMP levels increase in neurons A->B Evidence1 Direct Evidence: cGMP elevated in Hippocampus & CSF A->Evidence1 C Downstream signaling: GluA1 phosphorylation B->C Evidence2 Cellular Evidence: In vitro neuronal cGMP increase B->Evidence2 D Functional outcome: Improved learning & memory C->D Evidence3 Behavioral Evidence: Rescue in NOR test D->Evidence3

Frequently Asked Questions (FAQs)

Q1: Has the absolute brain concentration or penetration rate (logBB) of Irsenontrine been directly measured? No. The provided studies do not report direct measurements of Irsenontrine's concentration in the brain (e.g., via mass spectrometry). The evidence for BBB penetration is functional, based on its proven ability to inhibit its target (PDE9) in the brain, leading to a measurable increase in cGMP and subsequent cognitive effects [1].

Q2: What is the mechanism by which Irsenontrine is presumed to cross the BBB? While not explicitly stated for Irsenontrine, its properties align with passive transmembrane diffusion. This mechanism is common for small, lipophilic molecules. The general rule is that compounds with a molecular weight < 400 Da and high lipid solubility are more likely to cross the BBB via this mechanism [2]. Irsenontrine has a molecular weight of 387.4 g/mol, which supports the feasibility of this passive diffusion pathway.

Q3: Are there any efflux transporters (like P-glycoprotein) that could limit its brain uptake? The available research does not investigate this aspect. P-glycoprotein (P-gp) is a major efflux transporter at the BBB that can significantly limit the brain uptake of many drugs, even small, lipophilic ones [3] [2]. Whether Irsenontrine is a substrate for P-gp or other efflux transporters remains an area for further experimental investigation.

References

Core LC-MS/MS Methodology for Irsenontrine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The foundational method for measuring Irsenontrine in human plasma, urine, and Cerebrospinal Fluid (CSF) uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the standardized protocol [1].

Protocol Aspect Specifications
Sample Matrices Human plasma, urine, CSF
Sample Volume 50 µL (plasma, CSF), 100 µL (urine)
Internal Standard Irsenontrine-d3 (deuterated)
Extraction Method Protein precipitation with methanol

| Chromatography | Column: Reverse-phase (Cortecs C18+) Run Time: 4.0 minutes Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile-methanol (1:1) | | Mass Spectrometry | Ionization: ESI-positive mode Detection: MRM Transitions: m/z 391.3 → 321.1 (Irsenontrine), m/z 394.2 → 324.1 (IS) | | Lower Limit of Quantification (LLOQ) | 2 ng/mL (for all three matrices) |

Assay Validation and Performance Parameters

For the results to be reliable, the bioanalytical method must meet specific validation criteria. The established assay for Irsenontrine has demonstrated the following performance characteristics [1]:

Validation Parameter Performance Result
Linearity Calibration curves (2-1000 ng/mL) with ≥75% calibration standards within ±15% RE (except ±20% at LLOQ)
Accuracy & Precision Within acceptable pre-defined limits
Carryover In blank sample after ULOQ, peak area was ≤20% of LLOQ for Irsenontrine and ≤5% for IS
Selectivity Verified using blank matrices from six individuals

Step-by-Step Experimental Workflow

The diagram below outlines the complete sample preparation and analysis process.

workflow start Start with Sample step1 Add Internal Standard (Irsenontrine-d3) start->step1 step2 Protein Precipitation with Methanol step1->step2 step3 Vortex (10 min) & Centrifuge (2900-3200g, 5 min, 4°C) step2->step3 step4 Transfer Supernatant & Evaporate to Dryness (N₂, 35°C) step3->step4 step5 Reconstitute in Methanol-Water (1:1, v/v) step4->step5 step6 LC-MS/MS Analysis step5->step6

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to ensure reproducibility in this assay? A1: The protein precipitation and reconstitution step is crucial. Strictly adhere to the specified volumes of methanol for precipitation and the reconstitution solution. Incurred Sample Reanalysis (ISR) has demonstrated that this process is highly reproducible, which is vital for generating reliable data during clinical trials [1].

Q2: Can this method be used for animal model studies? A2: The validated method is explicitly for human matrices. While the core LC-MS/MS principles may be transferable, a separate, complete method validation would be required for animal matrices (e.g., rat plasma or CSF) to account for different matrix effects, as nonclinical studies often precede human trials [1].

Q3: Why is a deuterated internal standard used? A3: Using Irsenontrine-d3 as the Internal Standard (IS) corrects for variability during sample preparation and ionization in the mass spectrometer. It compensates for matrix effects and recovery losses, ensuring high accuracy and precision in quantification [1].

Q4: Are there special handling considerations for CSF samples? A4: Yes. While the provided method details the chemical analysis, general CSF biobanking protocols recommend:

  • Using polypropylene tubes to minimize protein binding.
  • Documenting the time between collection and freezing.
  • Processing samples promptly (e.g., ideally within 2 hours) to maintain analyte stability [2].

The Science Behind Irsenontrine

For context, Irsenontrine (E2027) is a novel, selective Phosphodiesterase 9 (PDE9) inhibitor. It works by increasing levels of cyclic guanosine monophosphate (cGMP) in the brain. Elevated cGMP is believed to support synaptic plasticity and memory function, making PDE9 inhibition a promising target for treating cognitive disorders like Alzheimer's disease [3] [1] [4].

pathway Drug Irsenontrine (PDE9 Inhibitor) PDE9 Inhibits PDE9 Enzyme Drug->PDE9 cGMP ↑ cGMP Levels PDE9->cGMP Prevents Breakdown GluA1 GluA1 Phosphorylation cGMP->GluA1 Outcome Enhanced Synaptic Plasticity & Improved Learning/Memory GluA1->Outcome

References

What is the evidence for Irsenontrine's selectivity as a PDE9 inhibitor?

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine is a highly selective phosphodiesterase 9 (PDE9) inhibitor. The key evidence for its selectivity and potency is summarized in the table below.

  • Table 1: Selectivity and Pharmacological Profile of Irsenontrine
Property Details
Primary Target Phosphodiesterase 9 (PDE9) [1] [2] [3]
Reported IC50 (R-enantiomer) 0.041 μM (41 nM) for (R)-Irsenontrine [4]
Selectivity >1,800-fold selectivity over other phosphodiesterases (PDEs) [1]
Mechanism of Action Selective inhibition of PDE9, leading to increased intracellular cyclic GMP (cGMP) levels [1]
Key Downstream Effects Increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF); phosphorylation of the AMPA receptor subunit GluA1; improved learning and memory in rodent models [1]

The high selectivity of over 1,800-fold is a crucial finding, as it strongly suggests that the observed cognitive-enhancing effects in preclinical models are specifically due to PDE9 inhibition and not off-target effects on other PDE family members [1].

What is the mechanism of action and relevant signaling pathway?

Irsenontrine works by inhibiting PDE9A, the enzyme responsible for breaking down cyclic GMP (cGMP). By blocking PDE9A, Irsenontrine elevates cGMP levels, which activates downstream signaling pathways critical for synaptic plasticity and memory [1] [5].

The following diagram illustrates the core signaling pathway through which Irsenontrine is understood to exert its effects:

G Irsenontrine Irsenontrine PDE9 PDE9 Irsenontrine->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades PKG PKG cGMP->PKG Activates GluA1 GluA1 PKG->GluA1 Phosphorylates Synaptic Plasticity & Memory Synaptic Plasticity & Memory GluA1->Synaptic Plasticity & Memory

Research indicates that the cGMP pool regulated by PDE9A is independent of nitric oxide (NO) signaling and is instead linked to natriuretic peptide signaling pathways [5]. This distinct mechanism differentiates PDE9 inhibitors from those targeting other cGMP-related PDEs.

What are the key experimental protocols for validating effects?

To experimentally validate the effects of Irsenontrine in a research setting, the following methodologies from published studies can serve as a reference.

Protocol: Measuring cGMP Elevation In Vivo

This protocol is used to confirm target engagement by demonstrating that Irsenontrine increases cGMP levels in the brain [1].

  • Animal Model: Naïve rats or a model of cognitive impairment (e.g., rats treated with L-NAME, an nitric oxide synthase inhibitor).
  • Administration: Administer Irsenontrine orally. The cited study used Irsenontrine maleate.
  • Sample Collection: Sacrifice animals at a predetermined time post-administration (e.g., 30-90 minutes) and collect brain tissues (e.g., hippocampus) and/or cerebrospinal fluid (CSF).
  • cGMP Quantification: Measure cGMP levels in the samples using a standard enzyme immunoassay (EIA) kit.
  • Expected Outcome: A significant, dose-dependent increase in cGMP levels in the hippocampus and CSF compared to the vehicle-control group.
Protocol: Assessing Cognitive Improvement (Novel Object Recognition Test)

This behavioral test assesses episodic recognition memory, which is improved by Irsenontrine [1].

  • Apparatus: An open field arena.
  • Habituation: Animals are allowed to freely explore the empty arena.
  • Sample Phase: Two identical objects are placed in the arena, and the animal is given time to explore them.
  • Retention Phase: After a delay (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena.
  • Data Analysis: The time spent exploring the novel vs. the familiar object is recorded. Improved memory is indicated by a significantly higher percentage of time spent exploring the novel object.
  • Treatment: Administer Irsenontrine orally prior to the sample phase.
  • Expected Outcome: Irsenontrine-treated animals will show a significantly higher exploration percentage of the novel object, indicating enhanced memory retention.

Troubleshooting Common Experimental Issues

  • Issue: No observed increase in brain cGMP levels.

    • Solution: Verify the solubility and formulation of Irsenontrine. It may require warming in DMSO for stock solutions and then formulation in a vehicle like 5% DMSO, 5% cremophor, and 90% saline for in vivo studies [5]. Confirm the dosage and timing of sample collection after administration.
  • Issue: Lack of effect in behavioral cognitive tests.

    • Solution: Ensure the use of an appropriate animal model. The pro-cognitive effect of Irsenontrine was clearly demonstrated in an L-NAME-induced model of memory impairment, which features downregulated cGMP signaling [1]. The effect might be less pronounced in healthy, unimpaired models. Additionally, optimize the test parameters, such as the delay between the sample and retention phases.
  • Issue: Uncertainty about which enantiomer to use.

    • Solution: Be aware that the (R)-enantiomer of Irsenontrine is the active form responsible for PDE9 inhibition [4]. When sourcing the compound, confirm its isomeric purity.

References

Irsenontrine analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Core LC-MS/MS Method for Irsenontrine

This section details a published bioanalytical method for quantifying Irsenontrine in human plasma, urine, and cerebrospinal fluid (CSF) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

  • Q: What is the standard chromatographic method for Irsenontrine?

    • A: The established method uses a reverse-phase column with a gradient elution and MS/MS detection, offering a rapid run time of 4.0 minutes and a lower limit of quantitation (LLOQ) of 2 ng/mL [1].
  • Q: What is the sample preparation protocol?

    • A: The method uses a straightforward protein precipitation technique [1]. The general protocol is summarized in the diagram below.

G Start Start with 50 μL sample A Add 50 μL Internal Standard (irsenontrine-d3) Start->A B Add 500-600 μL Methanol for Protein Precipitation A->B C Vortex 10 min B->C D Centrifuge 5 min at 4°C C->D E Transfer 300 μL Supernatant D->E F Evaporate to Dryness under N₂ at 35°C E->F G Reconstitute in 200 μL Methanol-Water (1:1) F->G H Vortex 2 min G->H End Inject 5 μL into LC-MS/MS H->End

  • Q: What are the detailed LC and MS conditions?

    • A: The key instrumental parameters are as follows [1].

    Table 1: Liquid Chromatography Conditions [1]

    | Parameter | Specification | | :--- | :--- | | Column | Cortecs C18+, 2.7 μm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile-Methanol (1:1, v/v) | | Gradient | Initial B: 58% (Plasma) or 52% (Urine/CSF), hold to 1.3 min; ramp to 100% B by 1.4 min, hold to 1.8 min; return to initial conditions by 1.9 min, equilibrate until 4.0 min. | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL |

    Table 2: Mass Spectrometry Conditions [1]

    | Parameter | Specification | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Mode | Multiple Reaction Monitoring (MRM) | | Irsenontrine Transition | m/z 391.3 → 321.1 | | Internal Standard Transition| m/z 394.2 → 324.1 | | Collision Energy | 40 eV | | Ion Spray Voltage | 3000 V | | Source Temperature | 500 °C |

Method Validation Summary

The following table summarizes the key validation parameters for the Irsenontrine assay, demonstrating its fitness for purpose in clinical pharmacokinetic studies [1].

Table 3: Method Validation Data for Irsenontrine LC-MS/MS Assay [1]

Validation Parameter Result & Performance
Linearity Range 2 - 1000 ng/mL (in plasma, urine, and CSF)
Lower Limit of Quantification (LLOQ) 2 ng/mL
Accuracy & Precision Within acceptable predefined limits (satisfactory reproducibility)
Carryover Blank sample after ULOQ had ≤20% of LLOQ response for analyte and ≤5% for IS
Selectivity No interference from blank matrix (tested from 6 individuals)
Incurred Sample Reanalysis Further confirmed method reproducibility

Troubleshooting Common Issues

Here are some common challenges in analytical method development and how to address them, based on general principles and the specifics of the Irsenontrine method.

  • Q: The method lacks specificity and shows interfering peaks. What should I do?

    • A: Specificity ensures the analyte signal is free from interference [3] [4].
      • Verify Chromatographic Separation: Check the resolution of the Irsenontrine peak. You may need to fine-tune the gradient profile (e.g., adjust the percentage of mobile phase B or the ramp rate) to better separate it from matrix components [5].
      • Confirm MRM Transitions: Ensure the mass spectrometer is correctly tuned and that the specified MRM transitions (m/z 391.3 → 321.1) are exclusive to Irsenontrine. Check for potential isobaric interferences [1].
      • Use Appropriate Blank Matrices: Always use well-characterized blank plasma, urine, or CSF from multiple sources to confirm the absence of interfering peaks at the same retention time [1].
  • Q: The results are inconsistent between runs or analysts. How can I improve precision?

    • A: Poor precision often relates to robustness or sample processing issues [3].
      • Control Sample Processing: Strictly adhere to the sample preparation protocol. The vortexing and centrifugation times are critical for reproducible protein precipitation and recovery [1].
      • Use a Stable Internal Standard: The method uses irsenontrine-d3, a deuterated stable isotope, which corrects for variability in extraction and ionization. Ensure the IS is properly added and mixed [1].
      • Perform System Suitability Tests: Before each analytical run, inject a standard solution to check that key parameters (like peak area %RSD, retention time, and tailing factor) are within acceptable limits. This verifies the instrument is performing correctly [5] [4].
  • Q: How can I assess the robustness of this method in my lab?

    • A: Robustness tests the method's reliability to small, deliberate changes in parameters [3] [4]. You can evaluate it by slightly varying the conditions listed in the diagram below and observing their impact on critical results like retention time, peak area, and resolution.

Method Development & Validation Principles

For contexts beyond this specific assay, the following diagram and principles outline the standard lifecycle of an analytical procedure in pharmaceutical development [3] [5] [4].

G ATP 1. Define Analytical Target Profile (ATP) Scouting 2. Method Scouting & Selection of Technique ATP->Scouting Optimization 3. Method Optimization Scouting->Optimization Robustness 4. Robustness Testing Optimization->Robustness Validation 5. Formal Validation Robustness->Validation

  • Define the Analytical Target Profile (ATP): Before development, define what the method needs to achieve (e.g., "quantify Irsenontrine in plasma from 2-1000 ng/mL with accuracy of 98-102%") [5] [4].
  • Follow Regulatory Guidelines: Method validation must comply with ICH Q2(R1) and other guidelines, testing parameters like accuracy, precision, specificity, linearity, range, LOD, LOQ, and robustness [3] [5] [4].
  • Plan for Revalidation: Be aware that methods may need revalidation if there is a change in the sample matrix, drug formulation, or analytical conditions [3].

I hope this technical support guide provides a solid foundation for your team's work with Irsenontrine.

References

Experimental Protocol for Tissue Distribution Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below is adapted from a 2025 study investigating the tissue distribution of Ginsenoside Rh3 (GRh3) in rats, which serves as a robust model for the type of analysis you would perform with Irsenontrine [1].

  • Animal Model: Male Sprague-Dawley rats (SPF grade, 200 ± 20 g). Animals were fasted for 12 hours before oral administration of the compound but had free access to water.
  • Dosing and Sample Collection: Rats received an oral dose of the compound (100 mg/kg) suspended in a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution.
    • At the predetermined time of maximum plasma concentration (Tmax), rats were euthanized and perfused with physiological saline via cardiac perfusion to clear blood from tissues.
    • Various tissues were excised, including the liver, intestine, stomach, kidney, lung, heart, spleen, and specific brain regions (hippocampus, cerebral cortex, and brainstem).
  • Sample Preparation:
    • Tissue samples were weighed and homogenized in phosphate-buffered saline (PBS, 0.1 M, pH 7.4) at 4°C to a final concentration of 0.2 g/mL.
    • The study used a stable isotope or analog of the compound as an internal standard (IS) to ensure quantification accuracy.
    • Calibration and quality control (QC) samples were prepared in blank biological matrices (e.g., plasma, liver homogenate) to create a standard curve.
  • LC-MS/MS Analysis:
    • Instrument: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Sample Processing: Biological samples were mixed with the IS working solution, vortexed, and centrifuged. The supernatant was then injected into the LC-MS/MS system for analysis.
    • Method Validation: The analytical method was rigorously validated for precision, accuracy, extraction recovery (≥ 85%), and minimal matrix effects, in line with standard bioanalytical guidelines.

The workflow for this experimental protocol can be visualized as follows:

G start Animal Model Setup dose Oral Compound Administration start->dose collect Tissue Collection at Tmax (With Saline Perfusion) dose->collect prep Tissue Homogenization & Sample Preparation collect->prep analyze LC-MS/MS Analysis & Quantification prep->analyze validate Data Validation & PK Parameter Calculation analyze->validate

Example of Tissue Distribution Data Presentation

Although data for Irsenontrine is unavailable, the table below summarizes the findings for GRh3, illustrating how you can effectively present quantitative tissue distribution results. The key finding was the compound's ability to cross the blood-brain barrier and accumulate in specific brain regions [1].

Tissue Concentration (ng/g)
Intestine 15,445.2
Stomach 2,906.7
Liver 1,930.8
Hippocampus 520.0
Other Brain Regions Detected, lower

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Why is it crucial to include saline perfusion during tissue collection? A1: Cardiac perfusion with saline is essential to remove blood from the tissue vasculature. This prevents contamination of the tissue sample with the compound remaining in the blood, ensuring that the measured concentration accurately reflects the amount that has been taken up by the tissue itself [1].

Q2: What is the role of the Internal Standard (IS) in the LC-MS/MS analysis? A2: The Internal Standard, which is a structurally similar analog or a stable isotope-labeled version of the analyte, is used to correct for variability during sample processing and analysis. It accounts for losses during extraction, fluctuations in instrument response, and matrix effects, thereby improving the accuracy and precision of the quantification [1].

Q3: How can I confirm that a compound like Irsenontrine has penetrated the brain? A3: To confirm central nervous system (CNS) penetration, the tissue distribution study must include a detailed analysis of specific brain regions (e.g., hippocampus, cortex, brainstem). The quantification of the compound in these regions at levels significantly above the limit of detection provides direct evidence that it can cross the blood-brain barrier [1].

References

Irsenontrine and Memantine: Mechanisms and Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Irsenontrine, Memantine, and a common combination therapy.

Drug / Therapy Mechanism of Action Relevant Combinations Development Stage / Key Findings
Irsenontrine (E2027) Phosphodiesterase 9 (PDE9) inhibitor; increases cyclic guanosine monophosphate (cGMP) in the brain [1]. Studied in combination with donepezil (a cholinesterase inhibitor) [1]. Preclinical research; enhanced cholinergic function when combined with donepezil in a memory deficit model [1].
Memantine NMDA receptor antagonist; blocks pathologically active glutamate receptors to prevent excitotoxicity [2] [3]. Approved and commonly used in combination with donepezil for moderate to severe Alzheimer's Disease [4]. Approved therapy; network meta-analyses support its use in combination with donepezil for moderate to severe AD [5] [4].
Memantine + Donepezil Combined NMDA receptor blockade and cholinesterase inhibition [4]. Fixed-dose combination therapy [4]. Approved therapy; shown to be effective for cognitive benefit in moderate to severe Alzheimer's disease [4].

Experimental Insight into Irsenontrine's Action

One preclinical study provides a potential experimental model for how Irsenontrine's effects can be investigated in a combination setting:

  • Objective: To evaluate whether E2027 (Irsenontrine) could enhance cholinergic function when co-administered with donepezil hydrochloride [1].
  • Methodology: The study used human iPSC-derived neurons and a scopolamine-induced memory deficit model in rodents. The key measurement was the enhancement of acetylcholine levels through a dual mechanism: acetylcholinesterase inhibition (from donepezil) and phosphodiesterase 9 inhibition (from Irsenontrine) [1].
  • Findings: The research concluded that the combination of Irsenontrine and donepezil enhanced cholinergic function, suggesting a potential novel approach for treating memory deficits [1].

Visualizing the Pharmacological Pathways

The diagram below illustrates the distinct mechanisms of action for Irsenontrine and Memantine, highlighting how they might theoretically interact in a combination therapy targeting different pathways.

pharmacology cluster_neuron Neuronal Synapse Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Neurotoxicity Neurotoxicity NMDA_Receptor->Neurotoxicity ACh ACh AChE AChE ACh->AChE Broken down by AChE->ACh Breakdown cGMP cGMP SynapticPlasticity SynapticPlasticity cGMP->SynapticPlasticity PDE9 PDE9 PDE9->cGMP Degrades Memantine Memantine Memantine->NMDA_Receptor Antagonizes Irsenontrine Irsenontrine Irsenontrine->PDE9 Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

References

Irsenontrine clinical trial results analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Irsenontrine

The following table consolidates the key findings from clinical trials of Irsenontrine, particularly in patients with DLB.

Trial Aspect Details and Results
Primary Outcome Trial failed to meet its primary objective of improving cognitive function in DLB patients over 12 weeks [1].
Trial Design 12-week, randomized, placebo-controlled Phase 2/3 trial in 196 participants with DLB [1].
Key Biomarker Result Robust 239% average increase in cerebrospinal fluid (CSF) cyclic GMP (cGMP) levels, confirming target engagement [2].
Amyloid Copathology CSF cGMP increase was consistent regardless of amyloid co-pathology status; clinical outcomes did not consistently correlate with amyloid status [2].
Post-Hoc Analysis A trend toward greater improvement was seen in the "pure DLB" subgroup compared to the "DLB with Alzheimer's changes" subgroup, though it was not statistically significant [1].

Preclinical and Mechanistic Evidence

Before clinical trials, extensive preclinical studies established the drug's mechanism of action and potential benefits, as summarized below.

Aspect Preclinical Findings
Mechanism of Action Highly selective inhibition of Phosphodiesterase 9 (PDE9), increasing cyclic GMP (cGMP) in the brain [3] [4].
Downstream Effects Increased phosphorylation of the GluA1 subunit of AMPA receptors, which is crucial for synaptic plasticity and long-term potentiation (LTP) [4].
Cognitive Outcomes Oral administration significantly improved learning and memory in a novel object recognition test in naive rats and in a rat model with impaired cGMP pathways [4].
Combination Therapy Research on human iPSC-derived neurons suggests that Irsenontrine may enhance cholinergic function when combined with donepezil, a common Alzheimer's drug [5].

Proposed Signaling Pathway and Experimental Workflow

The proposed mechanism by which Irsenontrine is believed to improve cognitive function involves a specific signaling pathway within neurons.

G Irsenontrine Irsenontrine PDE9 PDE9 Irsenontrine->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades PKG PKG cGMP->PKG Activates GluA1 GluA1 PKG->GluA1 Phosphorylates Synaptic_Plasticity Synaptic_Plasticity GluA1->Synaptic_Plasticity Enhances Learning_Memory Learning_Memory Synaptic_Plasticity->Learning_Memory Improves

A typical in-vivo experiment to validate this pathway and the drug's efficacy would follow the workflow below.

G Animal_Model Animal_Model Drug_Admin Drug_Admin Animal_Model->Drug_Admin e.g., naive or l-NAME rats CSF_Collection CSF_Collection Drug_Admin->CSF_Collection Measure cGMP Tissue_Analysis Tissue_Analysis Drug_Admin->Tissue_Analysis Assess p-GluA1 Behavior_Test Behavior_Test Drug_Admin->Behavior_Test e.g., Novel Object Recognition Data_Correlation Data_Correlation CSF_Collection->Data_Correlation Statistical Analysis Tissue_Analysis->Data_Correlation Behavior_Test->Data_Correlation

Interpretation of the Discrepancy Between Data and Outcome

The collective data presents a key question for researchers: why did a drug with a strong mechanistic rationale and clear target engagement fail its primary clinical endpoint?

  • Trial Design and Measurement Tools: The trial enrolled participants with moderate-stage DLB (mean baseline MoCA score of ~14/30), which may have been too advanced for a symptomatic treatment to show benefit [1]. The electronic MoCA and CIBIC-plus, while used in Alzheimer's trials, may not be the most sensitive tools to capture cognitive change specific to DLB [1].
  • Pathological Complexity: The exploratory analysis suggesting a potential effect in "pure DLB" patients highlights the impact of co-existing Alzheimer's pathology (amyloid and tau) in DLB patient populations. This heterogeneity can mask a treatment effect in an unselected group [1].

Conclusion for Researchers

Irsenontrine represents a mechanistically sound approach that successfully targeted the PDE9 enzyme but failed to translate that effect into a measurable cognitive benefit in a heterogeneous DLB population within a 12-week period.

  • For future trials, the data strongly suggests the need for earlier intervention and the development of DLB-specific outcome measures.
  • Patient stratification based on biomarker profiles (e.g., pure DLB vs. mixed pathology) may be essential to demonstrate efficacy [1] [2].

References

Mechanism of Action and Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine (E2027) is a highly selective phosphodiesterase 9 (PDE9) inhibitor [1]. PDE9 enzyme breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, Irsenontrine elevates cGMP levels, which is known to play a critical role in synaptic plasticity and memory formation [1] [2].

The diagram below illustrates this signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Converts to PDE9 PDE9 Enzyme cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE9->GMP Hydrolyzes to Downstream Downstream Effects: GluA1 Phosphorylation, Synaptic Plasticity, Memory Formation PKG->Downstream Irsenontrine Irsenontrine (PDE9i) Irsenontrine->PDE9 Inhibits

Supporting experimental data from preclinical studies is summarized in the table below.

Experimental Model Key Findings Reference
In Vitro (Rat cortical neurons) Irsenontrine significantly increased intracellular cGMP levels and induced phosphorylation of the AMPA receptor subunit GluA1 [1]. [1]
In Vivo (Naive rats) Oral administration significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF). Improved learning and memory in a novel object recognition test [1]. [1]
In Vivo (l-NAME impaired rat model) Attenuated the reduction in CSF and hippocampal cGMP levels and rescued learning and memory deficits [1]. [1]
In Vivo (Scopolamine-induced rat model) Showed a significant ameliorative effect on novel object recognition at 3.3 mg/kg. Demonstrated synergistic effects when co-administered with memantine [3]. [3]

Analytical Method for Pharmacokinetic Assessment

A robust LC-MS/MS assay was developed to support clinical trials by quantifying Irsenontrine concentrations in human plasma, urine, and CSF [4]. Key methodology details:

  • Sample Processing: Simple protein precipitation with methanol [4].
  • Chromatography: Reverse-phase column with gradient elution (mobile phase: 0.1% formic acid in water and acetonitrile-methanol). Run time: 4.0 minutes [4].
  • Detection: Mass spectrometry with electrospray ionization in positive ion mode. Multiple reaction monitoring (MRM) transitions: m/z 391.3→321.1 for Irsenontrine [4].
  • Performance: The assay was validated with a lower limit of quantitation (LLOQ) of 2 ng/mL for all matrices [4].

Research Implications and Future Directions

The failure of the DLB trial highlights a critical challenge in dementia drug development: patient population heterogeneity [5] [6]. A key insight from an exploratory analysis was that participants with "pure DLB" (without co-existing Alzheimer's pathology) showed a greater, though not statistically significant, improvement trend compared to those with mixed DLB-AD pathology [5]. This suggests that future trial designs may require stratification using biomarkers to identify patients most likely to respond [5] [6].

References

Irsenontrine selectivity versus other PDE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Mechanism Comparison

Table 1: Selectivity Profile of Irsenontrine (E2027) [1] [2]

Phosphodiesterase (PDE) Family Selectivity of Irsenontrine
PDE9 Primary target (highly selective)
All other tested PDEs (e.g., PDE1, PDE2, PDE4, PDE5, etc.) >1,800-fold selectivity over other PDEs

Table 2: Comparison with Other PDE Inhibitors in Development

PDE Inhibitor Primary Target Reported Selectivity / Key Differentiator Therapeutic Focus for Cognition
Irsenontrine (E2027) PDE9 >1,800-fold selective for PDE9 over other PDE families [1] [2] Alzheimer's disease, Dementia with Lewy Bodies [2] [3]
PF-04447943 PDE9 Selective PDE9 inhibitor [4] Alzheimer's disease, age-related cognitive decline [4]
Sildenafil, Vardenafil PDE5 Vardenafil IC~50~ ~0.1-0.4 nM; Sildenafil IC~50~ ~4 nM [5] Potential cognitive benefits via vascular and neuronal effects [5]
ITI-214 PDE1 Inhibits both cAMP and cGMP hydrolysis [6] Parkinson's disease, Schizophrenia, Heart Failure [6]
Roflumilast PDE4 - Depression, cognitive enhancement [7]

Key Experimental Data and Protocols

The following experimental details underpin the data in the tables above.

Selectivity Assay for Irsenontrine
  • Methodology: The radiometric scintillation proximity assay was used to evaluate inhibitor potency and selectivity [1] [2].
  • Procedure: Recombinant human PDE enzymes were incubated with irsenontrine. The assay measured the compound's ability to inhibit the hydrolysis of a radioactive cyclic nucleotide substrate (³H-cGMP for PDE9). Selectivity was determined by comparing the concentration required to inhibit PDE9 versus other PDE families [1] [2].
  • Key Finding: Irsenontrine exhibited a half-maximal inhibitory concentration (IC~50~) value of 1.6 nM for human PDE9. Crucially, it showed more than 1800-fold selectivity for PDE9 over all other PDEs tested [1] [2].
Functional Cellular and In Vivo Studies
  • Cellular cGMP Elevation:
    • Model: Rat cortical primary neurons [2].
    • Protocol: Neurons were treated with irsenontrine, and intracellular cGMP levels were quantified using an enzyme immunoassay (EIA) [2].
    • Outcome: Irsenontrine concentration-dependently increased cGMP levels, confirming target engagement in neurons [2].
  • In Vivo Cognitive Improvement:
    • Model: Naïve rats and a rat model of learning impairment induced by L-NAME (an nitric oxide synthase inhibitor) [2].
    • Behavioral Test: Novel Object Recognition (NOR) test [2] [3].
    • Protocol: L-NAME was administered to reduce brain cGMP. Irsenontrine was administered orally, and its effect on cGMP levels in the hippocampus and cerebrospinal fluid was measured. Memory was assessed by the animal's ability to discriminate between a familiar and a novel object [2].
    • Outcome: L-NAME impaired memory and reduced cGMP. Oral administration of irsenontrine reversed the memory deficit and restored cGMP levels in the brain [2].

Mechanism of Action and Signaling Pathway

Irsenontrine's cognitive benefits are mediated through the NO-cGMP pathway, which is crucial for synaptic plasticity and memory. The following diagram illustrates this signaling pathway and the drug's specific action.

Key Differentiators for Researchers

  • High Specificity for cGMP Pathway: Unlike dual-substrate inhibitors like PDE1 inhibitors (which target both cAMP and cGMP) or non-selective PDE4 inhibitors (which target cAMP), irsenontrine's high selectivity for PDE9 allows for precise modulation of the cGMP pathway with a potentially cleaner side effect profile [2] [6] [7].
  • Synergistic Potential with Cholinergic Therapy: Research shows irsenontrine can work synergistically with acetylcholinesterase inhibitors like donepezil. It increases cGMP in neurons, which in turn enhances the release of acetylcholine. This synergistic effect on acetylcholine levels was demonstrated in human iPSC-derived cholinergic neurons, highlighting its strong translational potential for combination therapy in dementia [8] [3].

References

Proposed Mechanism of Action for Cognitive Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine is a novel, orally active, and highly selective phosphodiesterase 9 (PDE9) inhibitor [1] [2] [3]. The proposed pathway for its cognitive-enhancing effects is outlined below.

G Start Irsenontrine (PDE9 Inhibitor) A1 Inhibits PDE9 enzyme Start->A1 A2 Elevates cyclic GMP (cGMP) in neurons A1->A2 A3 Activates cGMP-dependent protein kinase (PKG) A2->A3 Context2 The NO/cGMP/PKG pathway is downregulated in AD and DLB A2->Context2  Counteracts A4 Phosphorylates AMPA receptor subunit GluA1 (S845) A3->A4 A5 Enhances synaptic plasticity and Long-Term Potentiation (LTP) A4->A5 Outcome Improved Learning and Memory A5->Outcome Context1 PDE9 primarily degrades cGMP Context1->A1  Target

Summary of Experimental Data

The table below summarizes key findings from preclinical and clinical studies.

Aspect Details
Drug Name Irsenontrine (development code E2027) [2] [3]
Mechanism Selective Phosphodiesterase 9 (PDE9) inhibitor [1] [2]

| Key Preclinical Findings | - cGMP Elevation: Significantly increased cGMP levels in the hippocampus and cerebrospinal fluid of rats [2].

  • Synaptic Effect: Induced phosphorylation of the AMPA receptor subunit GluA1, a key process in synaptic strengthening [2].
  • Cognitive Improvement: Improved episodic recognition memory in a novel object recognition test in normal rats and in a model of learning impairment [2]. | | Clinical Trial Outcome | - Trial Focus: A 12-week Phase 2/3 trial in 196 people with Dementia with Lewy Bodies (DLB) [4].
  • Primary Outcome: The trial failed to meet its primary objective of demonstrating a statistically significant improvement in cognitive function compared to placebo, as measured by the electronic Montreal Cognitive Assessment (eMoCA) and an electronic clinician's interview (eCIBIC-plus) [4]. | | Potential Reasons for Failure | - Patient Cohort: Participants were in the latter part of the moderate disease stage (mean baseline eMoCA ~14/30), which may have reduced the ability to detect a treatment effect [4].
  • Outcome Measures: The eMoCA and eCIBIC-plus may not be the most sensitive tools to capture cognitive change in DLB trials [4].
  • Co-pathology: An exploratory analysis suggested a trend toward greater improvement in participants with "pure" DLB compared to those with mixed DLB and Alzheimer's pathology, though it was not statistically significant [4]. |

Insights for Future Research

The failure of the clinical trial highlights critical considerations for future drug development, not just for Irsenontrine but for the field:

  • Patient Selection is Crucial: The potential differential effect in "pure" DLB versus mixed pathology cases suggests that detecting co-existing diseases in clinical trial design is essential [4]. Future trials may need to pre-screen and stratify participants based on biomarkers to identify the population most likely to respond.
  • Endpoint Sensitivity: The choice of primary outcome measures must be carefully validated for the specific patient population and stage of disease. A tool that works for Alzheimer's disease may not be optimal for DLB [4].

References

Irsenontrine cGMP elevation compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of cGMP Pathway-Targeting Agents

The tables below provide a direct comparison between Irsenontrine and other classes of drugs that elevate cGMP or inhibit its downstream effector, PKG.

Table 1: Comparison with Other PDE Inhibitors This table compares Irsenontrine with other Phosphodiesterase (PDE) inhibitors based on target, mechanism, key experimental data, and research context.

Agent Name Primary Target (Selectivity) Mechanism of Action Key Experimental Data & Model Reported Effects / Indications (Research Context)
Irsenontrine (E2027) PDE9 (>1,800-fold over other PDEs) [1] Inhibits cGMP degradation, elevating intracellular & brain cGMP [1] ↑ cGMP in rat cortex/hip.; ↑ GluA1 phosph.; improved NOR in rats & l-NAME impairment model [1] Cognitive enhancement; potential for Alzheimer's disease & Lewy body dementia [1]

| PDE5 Inhibitors (e.g., Sildenafil, Vardenafil) | PDE5 [2] | Inhibits cGMP degradation, primarily in vascular smooth muscle [2] | Preclinical: Improved cognition in rodents; Clinical: Mixed results in cognitive trials [2] [3] | Erectile dysfunction, pulmonary hypertension; investigational for cognitive decline [2] | | Non-selective PDE Inhibitor (Pentoxifylline, PTX) | PDE (broad-spectrum) [4] | Non-selective PDE inhibition, limits cGMP & cAMP degradation [4] | Moderate, non-significant renoprotective effects in rat model of renal fibrosis [4] | Investigated for renal fibrosis; less effective than sGC stimulators in one study [4] |

Table 2: Comparison with PKG Inhibitors and Other cGMP Pathway Modulators This table compares Irsenontrine with agents that have different or opposing mechanisms of action on the cGMP pathway.

Agent Name / Class Primary Target Mechanism of Action Key Experimental Data (In Vitro/Ex Vivo) Research Application / Context

| sGC Stimulators (e.g., Vericiguat, BAY-41-2272) | Soluble Guanylyl Cyclase (sGC) [4] [5] | Increases cGMP production by stimulating sGC [4] [5] | BAY-41-2272: ↑ NO-induced cGMP; reduced matrix accumulation & inflammation in rat renal fibrosis model [4] | Heart failure (Vericiguat approved for HFrEF); investigational for renal & cognitive diseases [4] [5] [3] | | PKG Inhibitors (e.g., Rp-8-pCPT-cGMPS, KT-5823) | cGMP-dependent Protein Kinase (PKG) [6] | Competitive antagonism at cGMP binding site (Rp diastereomers) or ATP-binding site (KT-5823) [6] | Rp-8-pCPT-cGMPS: Ki = 0.29-0.7 µM (PKG-II); KT-5823: Ki = 0.23 µM (PKG-Iα) [6] | Used as tool compounds to analyze specific PKG functions in vitro; potential therapeutic targets explored [6] |

Experimental Protocols from Cited Research

Here are the summarized methodologies for key experiments cited in the tables, providing context for the data.

  • Irsenontrine (E2027) - Cognitive Behavioral Test [1]

    • Objective: To evaluate the effects of Irsenontrine on learning and memory.
    • Model: Naïve rats and rats with learning impairment induced by Nω-nitro-L-arginine methyl ester (L-NAME).
    • Protocol:
      • Animals were orally administered Irsenontrine or a vehicle.
      • The Novel Object Recognition (NOR) test was conducted. This involves a training session where rats explore two identical objects, followed by a test session where one familiar object is replaced with a novel one.
      • The time spent exploring the novel vs. familiar object was recorded. A significantly longer exploration time for the novel object indicates functional memory.
    • Outcome Measure: Discrimination index (preference for the novel object). Irsenontrine significantly improved this index in impaired rats.
  • sGC Stimulator (BAY 41-2272) - Anti-fibrotic Study [4]

    • Objective: To compare the anti-fibrotic efficacy of an sGC stimulator versus a PDE inhibitor.
    • Model: Rat model of anti-Thy-1-induced chronic glomerulosclerosis (cGS).
    • Protocol:
      • One week after cGS induction, rats were treated with either BAY 41-2272 (10 mg/kg/day), Pentoxifylline (PTX, 50 mg/kg/day), or left untreated.
      • Treatments continued for a period up to 16 weeks.
      • Kidney tissues were analyzed for cGMP production, histological matrix accumulation, expression of TGF-β1 and fibronectin, macrophage infiltration, and renal function.
    • Outcome Measure: Extent of fibrosis and renal function improvement. BAY 41-2272 showed marked reductions in fibrotic markers, while PTX had only moderate, non-significant effects.
  • PKG Inhibitors - Specificity Profiling [6]

    • Objective: To determine the inhibitory potency (Ki) and specificity of various PKG inhibitors.
    • Model: In vitro kinase activity assays using purified PKG isoforms (Iα, Iβ, II) and the PKA enzyme.
    • Protocol:
      • The kinase enzyme is incubated with its specific substrate, ATP, and a range of concentrations of the inhibitor compound.
      • The rate of substrate phosphorylation is measured in the presence of the inhibitor.
      • The concentration of inhibitor that reduces the kinase activity by half (IC50) is determined and converted to an inhibition constant (Ki).
    • Outcome Measure: Ki values (in µM) for each inhibitor against different kinases, establishing a selectivity profile.

cGMP Signaling Pathways in Health and Disease

The diagram below illustrates the core cGMP/PKG signaling pathway, highlighting the points of action for the various agents discussed in this guide. This visual should help clarify their mechanisms and relationships.

g NPs Natriuretic Peptides (NPs) pGC Particulate Guanylyl Cyclase (pGC) NPs->pGC NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP pGC->cGMP PDE9 PDE9 cGMP->PDE9 PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE9->GMP PDE5->GMP BiologicalEffects Biological Effects • Vasodilation • Inhibition of Fibrosis • Neuroplasticity & Memory • Platelet Inhibition PKG->BiologicalEffects Irsenontrine Irsenontrine (PDE9 Inhibitor) Irsenontrine->PDE9 PDE5i PDE5 Inhibitors (e.g., Sildenafil) PDE5i->PDE5 sGC_Stim sGC Stimulators (e.g., Vericiguat) sGC_Stim->sGC PKG_Inh PKG Inhibitors (e.g., Rp-8-pCPT-cGMPS) PKG_Inh->PKG

Key Differentiation Points for Research and Development

  • Irsenontrine's Niche is Specificity and Central Action: Its defining characteristic is its extreme selectivity for PDE9, an enzyme highly expressed in the brain, particularly the hippocampus and cortex [1] [2]. This positions it for neurological conditions, distinct from PDE5 inhibitors with mixed cognitive results or vascular primary indications.
  • Mechanistic Distinction from sGC Stimulators: Irsenontrine preserves existing cGMP, while sGC stimulators (e.g., Vericiguat) boost production [4] [5] [3]. The choice depends on whether the pathophysiology involves excessive degradation or insufficient synthesis of cGMP. Early data suggests sGC stimulation may also benefit cognition [3].
  • Context of PKG Inhibitors: Unlike the therapeutic agonists above, PKG inhibitors are primarily research tools [6]. Their high-specificity versions (e.g., DT-2) are crucial for deconvoluting PKG-specific functions in complex cellular pathways.

References

Irsenontrine therapeutic potential in neurological disorders

Author: Smolecule Technical Support Team. Date: February 2026

Irsenontrine Overview and Mechanism of Action

Irsenontrine is a novel, highly selective phosphodiesterase 9 (PDE9) inhibitor currently under clinical investigation for treating cognitive dysfunction in neurological disorders like Dementia with Lewy Bodies (DLB) [1]. Its core mechanism is to inhibit the PDE9 enzyme, which specifically hydrolyzes and breaks down cyclic guanosine monophosphate (cGMP) in the brain [2] [3].

The proposed neuroprotective and cognitive-enhancing effects of Irsenontrine work through the following pathway, which synthesizes findings from multiple preclinical studies [2] [4] [3]:

g Irsenontrine Irsenontrine PDE9 PDE9 Irsenontrine->PDE9 Inhibits cGMP cGMP PDE9->cGMP Reduced hydrolysis PKG PKG cGMP->PKG Activates AChRelease Acetylcholine (ACh) Release cGMP->AChRelease GluA1 GluA1 PKG->GluA1 Phosphorylates Synaptic Plasticity & Memory Synaptic Plasticity & Memory GluA1->Synaptic Plasticity & Memory Cholinergic Function Cholinergic Function AChRelease->Cholinergic Function

This elevation of cGMP is crucial because the NO-cGMP signaling pathway is often downregulated in patients with Alzheimer's disease (AD) and DLB [3].

Preclinical Evidence Summary

The following table summarizes key quantitative findings from preclinical studies on Irsenontrine.

Experimental Model Key Findings Measured Outcomes
Rat Primary Cortical Neurons [3] Increased intracellular cGMP; Induced phosphorylation of AMPA receptor subunit GluA1. Specific quantitative data not provided in available abstracts.
Naive Rats [3] Significant upregulation of cGMP levels in hippocampus and cerebrospinal fluid (CSF). Confirmed target engagement in the brain.
Novel Object Recognition (NOR) Test in Rats [3] Significantly improved learning and memory. Increased discrimination index.
Rat Model of Impairment (I-NAME) [3] Attenuated cGMP downregulation and rescued memory deficits. Restored performance in NOR test.
Rat Models + Human iPSC-derived Neurons [4] Co-administration with donepezil synergistically increased extracellular ACh levels. Significant increase in hippocampal ACh; Improved NOR performance at sub-efficacious doses.

Comparison with Other PDE Inhibitors

Irsenontrine belongs to a broader class of drugs that modulate cyclic nucleotide signaling. The table below compares it with other well-known Phosphodiesterase inhibitors.

Feature Irsenontrine (PDE9 Inhibitor) PDE5 Inhibitors (e.g., Sildenafil) PDE4 Inhibitors (e.g., Rolipram)
Primary Target PDE9 [2] [3] PDE5 [5] PDE4
Main Substrate cGMP [2] [3] cGMP [5] cAMP
Key Proposed Cognitive Mechanism Elevates central cGMP, enhancing glutamatergic transmission and synaptic plasticity [2] [3]. Elevates cGMP, primarily improving cerebrovascular blood flow and neurovascular coupling [5]. Elevates central cAMP, reducing neuroinflammation.
Therapeutic Focus Cognitive dysfunction in AD and DLB [2] [6] [3] Erectile dysfunction, Pulmonary arterial hypertension; investigated for cognitive decline [5]. Investigated for AD, depression, and Huntington's disease.
Central Penetration Designed for central action; cGMP elevation confirmed in CSF [3]. Varies by compound; sildenafil and vardenafil can cross the BBB [5]. Generally good.

Key Experimental Protocols

To help in evaluating the experimental data, here are summaries of the key methodologies used in the cited research.

  • 1. Novel Object Recognition (NOR) Test [3]:

    • Purpose: To assess episodic-like memory and learning in rodent models.
    • Procedure: Rats are first familiarized with two identical objects in an arena. After a delay, one of the familiar objects is replaced with a novel object. The time the rat spends exploring each object is recorded.
    • Outcome Measure: A significantly higher discrimination index (more time with the novel object) in drug-treated groups compared to control indicates improved memory.
  • 2. LC-MS/MS Bioanalytical Assay [7]:

    • Purpose: To precisely quantify Irsenontrine concentrations in biological samples (plasma, urine, CSF) for pharmacokinetic studies.
    • Procedure: Sample proteins are precipitated for cleanup. The extract is separated using reverse-phase liquid chromatography (LC) and analyzed via tandem mass spectrometry (MS/MS) using multiple reaction monitoring for highly specific detection.
    • Key Metrics: The validated method has a run time of 4 minutes and a lower quantitation limit of 2 ng/mL, demonstrating high accuracy, precision, and reproducibility.
  • 3. In Vitro Cholinergic Function Model [4]:

    • Purpose: To study the synergistic effect of Irsenontrine and donepezil on acetylcholine release.
    • Procedure: Uses human induced pluripotent stem cell (iPSC)-derived cholinergic neurons. The cells are exposed to Irsenontrine and donepezil, alone and in combination.
    • Outcome Measure: Extracellular levels of acetylcholine are measured, showing a synergistic increase with the combination therapy.

Clinical Trial Status and Challenges

The transition from promising preclinical results to clinical success has encountered hurdles:

  • A Phase 2/3 clinical trial in 196 participants with Dementia with Lewy Bodies (DLB) failed to meet its primary endpoints of improving cognitive function (measured by eMoCA) over 12 weeks compared to a placebo [6].
  • An important exploratory analysis suggested that participants with "pure" DLB (without co-existing Alzheimer's pathology) showed a greater, though not statistically significant, improvement trend. This highlights the critical impact of patient cohort selection in clinical trial design [6].

Conclusion and Future Directions

  • Advantage over other PDE Inhibitors: Its high selectivity for PDE9 and confirmed central action differentiate it from PDE5 inhibitors, which primarily target peripheral and cerebrovascular cGMP.
  • Key Challenge: The failure of the recent Phase 2/3 trial in a broad DLB population underscores the complexity of neurological drug development.
  • Promising Future Path: The observed trend of efficacy in a "pure DLB" subgroup and the strong synergistic effect with donepezil suggest that targeted patient populations and combination therapies are the most promising avenues for future research.

References

Available Data on Irsenontrine and BI 409306

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of the two PDE9 inhibitors based on the search results.

Feature Irsenontrine (E2027) BI 409306
Development Status Preclinical/Early Clinical (as of 2025) [1] [2] Discontinued (Alzheimer's disease); Phase 2 completed (Schizophrenia) [3] [4]
Primary Therapeutic Focus Cognitive dysfunction (e.g., Alzheimer's disease, dementia with Lewy bodies) [2] Cognitive impairment in Alzheimer's Disease and Schizophrenia [3] [4]
Key Mechanism & Pathway Inhibits PDE9 → increases cGMP → induces GluA1 phosphorylation → improves synaptic plasticity & memory [2] Inhibits PDE9A → increases brain cGMP → modulates nitric oxide & glutamate signaling → enhances synaptic plasticity [4]
Reported Efficacy Improved learning & memory in novel object recognition tests in rats [2] No significant improvement over placebo in cognitive function in Phase II trials for schizophrenia [3]
Reported Safety & Tolerability Not fully characterized in humans (preclinical stage) [2] Generally well-tolerated; dose-dependent adverse events; most common were eye disorders (e.g., light phobia) [5] [4]

Detailed Experimental Protocols and Findings

Here is a more detailed look at the experimental methodologies and key findings for each compound.

Irsenontrine (E2027)

The preclinical studies for Irsenontrine focused on establishing its mechanism and proving its cognitive benefits in rodent models.

  • Key Experiments & Protocols:
    • Selectivity Assay: The compound was tested against a panel of other phosphodiesterases (PDEs) and showed more than 1800-fold selectivity for PDE9 [2].
    • In Vitro cGMP and GluA1 Measurement: Rat cortical primary neurons were treated with Irsenontrine maleate. Intracellular cGMP levels were measured, followed by analysis of phosphorylation of the AMPA receptor subunit GluA1 via Western blot or similar techniques [2].
    • In Vivo cGMP Elevation: Naïve rats were administered Irsenontrine orally. cGMP levels were subsequently measured in the hippocampus and cerebrospinal fluid (CSF) [2].
    • Novel Object Recognition (NOR) Test: This behavioral test assessed learning and memory in rats. Irsenontrine was tested in both naïve rats and in a rat model of cognitive impairment induced by L-NAME (an inhibitor of nitric oxide synthase that downregulates the cGMP pathway) [2].
  • Key Findings:
    • Irsenontrine significantly increased intracellular cGMP in neurons and induced subsequent GluA1 phosphorylation [2].
    • Oral administration significantly elevated cGMP levels in the hippocampus and CSF [2].
    • In the NOR test, Irsenontrine significantly improved learning and memory in naïve rats and attenuated the cognitive deficits caused by L-NAME [2].
BI 409306

The clinical development of BI 409306 involved early safety studies and later-phase efficacy trials.

  • Key Experiments & Protocols:
    • Phase I Safety & PK Trials: Three initial randomized, double-blind trials in healthy volunteers assessed safety, tolerability, and pharmacokinetics of single and multiple ascending doses of BI 409306. These studies also looked at the impact of age and genetic metabolism status (CYP2C19) [5].
    • Phase II Efficacy Trial in Schizophrenia: A randomized, double-blind, placebo-controlled, parallel-group trial. Patients with schizophrenia were randomized to receive placebo or BI 409306 (10, 25, 50, or 100 mg) once daily for 12 weeks.
      • Primary Endpoint: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score at week 12 [3].
      • Key Secondary Endpoint: Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score [3].
  • Key Findings:
    • Safety: BI 409306 was generally well-tolerated. Adverse events (AEs) were dose-dependent, with the most common AEs being eye disorders (e.g., photophobia). Systemic exposure was higher in poor metabolizers and the elderly [5] [3].
    • Efficacy: The trial did not meet its primary endpoint. There was no significant difference between any BI 409306 dose group and placebo in the change from baseline in MCCB composite score. Similarly, no significant improvement was seen in the SCoRS total score [3].

Shared Mechanism of Action

Both Irsenontrine and BI 409306 are designed to inhibit the PDE9 enzyme, which degrades the intracellular second messenger, cyclic GMP (cGMP). The following diagram illustrates this common pathway and its intended effects on cognition.

pde9_pathway NP Natriuretic Peptides (or other signals) NPR Natriuretic Peptide Receptor (NPR) NP->NPR cGMP cGMP NPR->cGMP Stimulates Production PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Inactive Inactive GMP cGMP->Inactive Normal Degradation GluA1 GluA1 Phosphorylation PKG->GluA1 Activates Plasticity Synaptic Plasticity & Cognitive Function GluA1->Plasticity PDE9 PDE9 Enzyme PDE9->cGMP Hydrolyzes

Interpretation and Future Directions

The available data presents two distinct pictures:

  • Irsenontrine shows promising preclinical results, demonstrating a clear mechanism and efficacy in animal models of cognitive impairment. However, its translatability to human patients remains to be confirmed in clinical trials [2].
  • BI 409306 advanced to clinical trials but failed to demonstrate efficacy for cognitive impairment in schizophrenia in a Phase II study. Its development for Alzheimer's disease has been discontinued. The compound showed a manageable but notable safety profile, particularly regarding eye-related adverse events [3] [4].

This contrast highlights a common challenge in drug development: promising preclinical data does not always predict clinical success. For a complete comparison, data from similar phases of development (e.g., clinical trial results for Irsenontrine) would be necessary.

References

Irsenontrine long-term effects validation

Author: Smolecule Technical Support Team. Date: February 2026

What is Irsenontrine (E2027)?

Irsenontrine, also known as E2027, is a novel, potent, and highly selective phosphodiesterase-9 (PDE9) inhibitor discovered by Eisai Co., Ltd [1]. PDE9 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, irsenontrine increases cGMP levels, which is a key second messenger involved in synaptic plasticity, neuronal function, and memory [1] [2].

Proposed Mechanism of Action and Preclinical Data

The anticipated benefits of Irsenontrine are based on its mechanism of action and short-term animal studies. The signaling pathway below illustrates how it is proposed to work.

G PDE9 Enzyme PDE9 Enzyme cGMP Level\n(Elevated) cGMP Level (Elevated) PDE9 Enzyme->cGMP Level\n(Elevated) Reduced Degradation PKG Activity\n(Increased) PKG Activity (Increased) cGMP Level\n(Elevated)->PKG Activity\n(Increased) GluA1 Phosphorylation\n(Enhanced) GluA1 Phosphorylation (Enhanced) PKG Activity\n(Increased)->GluA1 Phosphorylation\n(Enhanced) Synaptic Plasticity &\nMemory Synaptic Plasticity & Memory GluA1 Phosphorylation\n(Enhanced)->Synaptic Plasticity &\nMemory Irsenontrine (E2027) Irsenontrine (E2027) Irsenontrine (E2027)->PDE9 Enzyme Inhibits

The table below summarizes key supporting evidence from preclinical and early-phase human studies.

Aspect Experimental Model/Context Key Findings Reference
Selectivity & cGMP Elevation In vitro assay >1,800-fold selectivity for PDE9 over other PDEs. [1]
cGMP Elevation in CNS Rats (oral administration) Significantly increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF). [1]
Cognitive Improvement Rat Novel Object Recognition test Significantly improved learning and memory. [1]
Synaptic Mechanism Rat cortical primary neurons Increased cGMP led to phosphorylation of AMPA receptor subunit GluA1. [1]
Combination with Donepezil Rat models & human iPSC-derived neurons Synergistically increased acetylcholine levels when combined with a sub-efficacious dose of donepezil. [2]
Human PK & Target Engagement Early-phase human clinical trials Elevated cGMP in CSF by approximately 3-4.6 fold, indicating target engagement. [3]

Clinical Trial Setback and Lack of Long-Term Data

A significant setback was reported for a Phase 2/3 clinical trial of Irsenontrine in patients with Dementia with Lewy Bodies (DLB). The 12-week study failed to meet its primary objectives of demonstrating improvement in cognitive function compared to a placebo [4].

  • Trial Details: The study involved 196 participants with DLB. The primary outcome measures were the Montreal Cognitive Assessment (eMoCA) and an electronic Clinician's Interview-Based Impression of Change (eCIBIC-plus) [4].
  • Possible Reasons for Failure: It was suggested that testing the drug in a cohort with moderate-stage DLB, or the use of outcome measures not sensitive enough for DLB, may have contributed to the failure to show a treatment effect [4].
  • Exploratory Analysis: A post-hoc analysis indicated that participants with "pure DLB" (without co-existing Alzheimer's disease pathology) showed a greater, though not statistically significant, improvement trend compared to those with mixed pathology (DLB-AD) [4].

This trial result is the most recent and definitive clinical data available from the search. No information was found on the long-term effects of Irsenontrine in humans, as the failed trial was relatively short (12 weeks), and no long-term extension studies or successful Phase 3 trials in Alzheimer's disease were identified.

Interpretation for Researchers

For the purpose of your comparison guide, it is important to note:

  • Promising Preclinical Mechanism: Irsenontrine has a strong, well-defined mechanistic rationale backed by preclinical data showing target engagement and cognitive benefits in animal models.
  • Lack of Clinical Efficacy Data: The failure in a mid-to-late-stage clinical trial for DLB is a major hurdle. It highlights the challenges in translating preclinical results to human therapeutic effects.
  • Critical Data Gap: There is currently no validated data on the long-term effects of Irsenontrine. Any claims regarding its long-term efficacy or safety in humans would be speculative.

References

×

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

506.18014918 Da

Monoisotopic Mass

506.18014918 Da

Heavy Atom Count

37

UNII

VEF2IPK30K

Dates

Last modified: 08-10-2024

Explore Compound Types